Thiobis-tert-nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94247-11-7 |
|---|---|
Molecular Formula |
C18H38S |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C18H38S/c1-7-9-11-13-15-17(3,4)19-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI Key |
CFFWXQAOJBSXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)SC(C)(C)CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Thiobis-tert-nonane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiobis-tert-nonane, a sterically hindered dialkyl sulfide. While specific literature on this compound is scarce, this document outlines a robust synthetic protocol based on established methodologies for the preparation of symmetrical di-tert-alkyl sulfides. Furthermore, it presents the expected analytical characterization data, offering a predictive profile for researchers. This guide is intended to serve as a foundational resource for the synthesis and subsequent investigation of this compound in various research and development applications.
Introduction
This compound, also referred to as di-tert-nonyl sulfide, is an organic sulfur compound with the general structure R-S-R, where R is a tertiary nonyl group. The specific isomer of the tert-nonyl group dictates the precise structure and properties of the molecule. For the purposes of this guide, we will focus on the synthesis and characterization of di-(2-methyl-2-octanyl) sulfide, a plausible and accessible isomer of this compound. The significant steric hindrance imparted by the two tertiary nonyl groups is expected to influence its reactivity and physical properties, making it a potentially interesting candidate for applications in materials science, as a lubricant additive, or as a bulky intermediate in organic synthesis.
Synthesis of this compound (di-(2-methyl-2-octanyl) sulfide)
The synthesis of symmetrical di-tert-alkyl sulfides can be effectively achieved through the reaction of a suitable tertiary alkyl halide with a sulfur nucleophile, such as sodium sulfide. This reaction typically proceeds via an SN1-type mechanism due to the steric hindrance around the tertiary carbon, which disfavors an SN2 pathway.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-methyl-2-octanol:
-
Halogenation of 2-methyl-2-octanol: Conversion of the tertiary alcohol to a tertiary alkyl halide (e.g., 2-bromo-2-methyloctane) using a suitable halogenating agent.
-
Sulfidation of the tertiary alkyl halide: Reaction of the resulting alkyl halide with a sulfur source, such as sodium sulfide, to form the desired di-tert-alkyl sulfide.
Experimental Protocol
2.2.1. Synthesis of 2-Bromo-2-methyloctane
-
Materials:
-
2-Methyl-2-octanol
-
Concentrated Hydrobromic Acid (48% aq.)
-
Anhydrous Calcium Chloride
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-octanol.
-
Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Gently heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-2-methyloctane.
-
Purify the product by vacuum distillation.
-
2.2.2. Synthesis of this compound (di-(2-methyl-2-octanyl) sulfide)
-
Materials:
-
2-Bromo-2-methyloctane
-
Anhydrous Sodium Sulfide
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous sodium sulfide in anhydrous DMF.
-
Heat the suspension to approximately 80-90 °C with stirring under a nitrogen atmosphere.
-
Slowly add a solution of 2-bromo-2-methyloctane in a minimal amount of DMF to the heated suspension over a period of 1 hour.
-
After the addition is complete, maintain the reaction mixture at 90-100 °C for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a large volume of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Characterization of this compound
The purified this compound should be characterized by standard analytical techniques to confirm its structure and purity. The following tables summarize the expected data.
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Colorless to pale yellow, viscous liquid |
| Molecular Formula | C18H38S |
| Molecular Weight | 286.56 g/mol |
| Boiling Point | High boiling point, requires vacuum distillation |
| Solubility | Insoluble in water; soluble in organic solvents |
Spectroscopic Data (Predicted)
Table 1: Predicted 1H NMR Data (CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 - 1.6 | multiplet | 16H | -(CH2)4- in octyl chain |
| ~1.3 | singlet | 12H | -C(S)-CH 3 x 2 |
| ~0.9 | triplet | 6H | -CH2-CH 3 x 2 |
Table 2: Predicted 13C NMR Data (CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 - 55 | C -S (quaternary carbon) |
| ~40 - 45 | -C H2- adjacent to C-S |
| ~30 - 35 | -(C H2)n- in octyl chain |
| ~25 - 30 | -(C H2)n- in octyl chain |
| ~22 - 24 | -C H2-CH3 |
| ~14 | -CH2-C H3 |
| ~28 - 32 | -C(S)-C H3 |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 286.27 | [M]+• (Molecular ion) |
| 159.16 | [M - C9H19]+ (Loss of a tert-nonyl group) |
| 127.15 | [C9H19]+ (tert-nonyl cation) |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 2960 - 2850 | C-H stretching (alkane) |
| 1465 - 1450 | C-H bending (methylene and methyl) |
| 1380 - 1365 | C-H bending (gem-dimethyl) |
| ~700 - 600 | C-S stretching |
Safety Considerations
-
2-Methyl-2-octanol: Flammable liquid and skin irritant.
-
Hydrobromic acid: Corrosive and causes severe skin burns and eye damage.
-
2-Bromo-2-methyloctane: Alkyl halides are potentially toxic and should be handled with care.
-
Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
-
DMF: A skin and eye irritant, and a potential reproductive toxin.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed experimental protocols are based on well-established chemical transformations and should provide a solid starting point for researchers interested in this sterically hindered sulfide. The predicted analytical data will be crucial for the confirmation of the target molecule's identity and purity. The availability of this synthetic route opens the door for further investigation into the properties and potential applications of this compound.
Spectral Analysis of Di-tert-butyl Sulfide: An In-depth Technical Guide
Disclaimer: Initial searches for spectral data (NMR and MS) for "Thiobis-tert-nonane" did not yield specific experimental data. As a viable alternative, this guide provides a comprehensive spectral analysis of a closely related and structurally analogous compound, Di-tert-butyl sulfide . The principles and methodologies described herein are directly applicable to the analysis of similar thioether compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Di-tert-butyl sulfide.
Introduction
Di-tert-butyl sulfide ((CH₃)₃C)₂S, is a symmetrical thioether characterized by the presence of two bulky tert-butyl groups attached to a central sulfur atom. This structure gives rise to distinct and predictable spectral features in both NMR and MS analyses. Understanding these spectral characteristics is crucial for the structural elucidation and quality control of organosulfur compounds in various research and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Di-tert-butyl sulfide, both ¹H and ¹³C NMR provide simple yet informative spectra due to the molecule's high degree of symmetry.
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of Di-tert-butyl sulfide is characterized by a single resonance peak. This is because all 18 protons in the two tert-butyl groups are chemically equivalent due to the molecule's symmetry.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.35 ppm | Singlet | 18H | (CH₃)₃C- |
2.2. ¹³C NMR Spectral Data
Similarly, the ¹³C NMR spectrum of Di-tert-butyl sulfide displays two distinct signals, one for the nine equivalent methyl carbons and another for the two equivalent quaternary carbons directly attached to the sulfur atom.
| Chemical Shift (δ) | Assignment |
| ~43.5 ppm | (CH₃)₃C -S |
| ~31.5 ppm | (C H₃)₃C- |
2.3. Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of Di-tert-butyl sulfide is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of Di-tert-butyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a standard NMR spectrometer, such as a Bruker DPX-300, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.
3.1. Mass Spectrum Data
The electron ionization (EI) mass spectrum of Di-tert-butyl sulfide provides key information about its molecular mass and the stability of its fragments.
| m/z | Relative Intensity | Assignment |
| 146 | Moderate | [M]⁺ (Molecular Ion) |
| 90 | Moderate | [M - C₄H₈]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
3.2. Fragmentation Pathway
The fragmentation of the Di-tert-butyl sulfide molecular ion is dominated by the cleavage of the carbon-sulfur bond and rearrangements, driven by the high stability of the tert-butyl cation.
Unraveling the Thermal Degradation of Thiobis-tert-nonane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the thermal degradation pathways of Thiobis-tert-nonane, a dialkyl sulfide. Due to a lack of specific studies on this compound, this paper extrapolates from the known thermal decomposition behavior of structurally similar dialkyl sulfides and thioethers. The information presented herein provides a foundational understanding of the potential degradation products and mechanisms, crucial for handling, storage, and formulation of sulfur-containing compounds in pharmaceutical development.
Postulated Thermal Degradation Pathways
The thermal decomposition of dialkyl sulfides, such as this compound, is generally understood to proceed through a free-radical mechanism involving the homolytic cleavage of the carbon-sulfur (C-S) bond. The tertiary nature of the nonane groups in this compound suggests that the initial C-S bond scission would be a primary step due to the relative stability of the resulting tert-nonyl radical.
The proposed degradation cascade is as follows:
-
Initiation: The process is initiated by the homolytic cleavage of a C-S bond, yielding a tert-nonyl radical and a tert-nonylthiyl radical.
-
Propagation: These highly reactive radical species can then participate in a series of propagation steps, including hydrogen abstraction from other this compound molecules, leading to the formation of tert-nonane and a new sulfur-centered radical. The tert-nonylthiyl radical can also undergo further reactions.
-
Termination: The degradation pathway concludes with the combination of various radical species to form stable products.
Key expected degradation products include:
-
tert-Nonyl mercaptan: Formed through hydrogen abstraction by the tert-nonylthiyl radical.
-
Di-tert-nonyl disulfide: Resulting from the combination of two tert-nonylthiyl radicals.
-
Hydrogen sulfide (H₂S): A common product in the thermal decomposition of sulfur-containing organic compounds.[1][2]
-
Isobutene: Formed via β-scission of the tert-nonyl radical.
-
Nonane: Resulting from hydrogen abstraction by a tert-nonyl radical.
The following diagram illustrates the postulated primary thermal degradation pathway for this compound.
Caption: Postulated thermal degradation pathway of this compound.
Quantitative Data Summary
| Parameter | Value | Compound | Notes |
| Decomposition Temperature | Not Available | This compound | Data not found in literature. |
| Activation Energy | Not Available | This compound | Data not found in literature. |
| Major Degradation Products | tert-Nonyl mercaptan, Di-tert-nonyl disulfide, H₂S, Isobutene, Nonane | This compound (postulated) | Based on general thioether pyrolysis.[4] |
Experimental Protocols
While specific experimental protocols for the thermal analysis of this compound are not published, standard techniques for studying the thermal stability and decomposition of similar compounds can be applied.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature and the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
A small amount of the this compound sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., determined from TGA results) in the injection port of a gas chromatograph.
-
The degradation products are swept onto the GC column by a carrier gas and separated based on their boiling points and interactions with the stationary phase.
-
The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification.
The following diagram outlines a typical experimental workflow for characterizing the thermal degradation of a compound like this compound.
Caption: Experimental workflow for thermal degradation analysis.
Conclusion
The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism initiated by C-S bond homolysis, leading to the formation of various smaller sulfur-containing molecules and hydrocarbon fragments. While specific experimental data for this compound is lacking, the established knowledge of dialkyl sulfide thermal chemistry provides a solid framework for predicting its behavior. For a definitive understanding, experimental studies employing techniques such as TGA, DSC, and Py-GC-MS are essential. The insights gained from such studies are critical for ensuring the stability and safety of formulations containing this compound and other related thioethers.
References
An In-depth Technical Guide to the Physical Properties of Thiobis-tert-nonane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and estimated physical properties of Thiobis-tert-nonane. It is important to note that experimentally determined data for this specific compound is limited. Therefore, some information presented herein is based on computed data for structurally similar compounds and general principles of physical chemistry.
Introduction
This compound (CAS No. 94247-11-7) is an organic sulfur compound belonging to the thioether family.[1][2] Thioethers are characterized by a sulfur atom connected to two alkyl or aryl groups. The "thiobis" prefix indicates a sulfur atom bridging two identical groups, in this case, "tert-nonane." The presence of bulky tertiary nonyl groups is expected to significantly influence its physical and chemical characteristics, such as steric hindrance and solubility in nonpolar solvents. Compounds of this nature are of interest in various fields, including materials science and as intermediates in chemical synthesis.
Physicochemical Properties
2.1. Known and Calculated Properties of this compound
The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula.
| Property | Value | Source |
| CAS Number | 94247-11-7 | [1][2] |
| Molecular Formula | C18H38S | [1][2] |
| Molecular Weight | 286.56 g/mol | Calculated |
2.2. Estimated Physical Properties based on Thiobis(tert-octane)
Due to the absence of experimental data for this compound, the computed physical properties of a closely related and structurally similar compound, Thiobis(tert-octane) (CAS No. 94247-13-9), are presented below as an estimation. Thiobis(tert-octane) has a slightly shorter alkyl chain (C16H34S).[3] It is expected that this compound would exhibit slightly higher values for properties such as molecular weight, boiling point, and density due to increased van der Waals forces.
| Property | Estimated Value (based on Thiobis(tert-octane)) | Source (Computed) |
| Molecular Weight | 258.5 g/mol | [3] |
| XLogP3-AA (Lipophilicity) | 6.8 | [3] |
| Topological Polar Surface Area | 25.3 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Exact Mass | 258.23812226 Da | [3] |
| Complexity | 162 | [3] |
Note: These are computationally derived properties for a similar, but not identical, compound and should be used as estimations only.
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not published, the following are standard methodologies for determining the key physical properties of similar long-chain thioethers.
3.1. Determination of Melting Point
The melting point of a solid compound is the temperature at which it changes state from solid to liquid.
-
Methodology: A small, powdered sample of the purified compound is packed into a capillary tube and placed in a melting point apparatus. The apparatus is heated slowly, and the temperature range over which the sample melts is observed and recorded. For a pure crystalline solid, the melting range is typically narrow (0.5-2 °C).
3.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For high-boiling-point liquids, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
3.3. Determination of Density
Density is the mass of a substance per unit volume.
-
Methodology: The density of a liquid can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The temperature at which the measurement is made must be recorded as density is temperature-dependent.
3.4. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Methodology: A known amount of the compound is added to a known volume of a specific solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined analytically, for example, by spectroscopy or chromatography. This process is repeated with various polar and nonpolar solvents to determine the solubility profile. Given its long alkyl chains, this compound is expected to be soluble in nonpolar organic solvents and insoluble in water.
Visualizations
4.1. Logical Structure of Thiobis-alkanes
The following diagram illustrates the general chemical structure of a Thiobis-alkane, the class of compounds to which this compound belongs.
Caption: General structure of a Thiobis-alkane compound.
4.2. Experimental Workflow for Physical Property Characterization
This diagram outlines a typical experimental workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.
Caption: Experimental workflow for physical property analysis.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research into the toxicological and pharmacological properties of this compound would be necessary to ascertain its effects on biological systems. Given the structural similarity to some antioxidant compounds, this could be an area for future investigation.
Conclusion
This compound is a thioether with a well-defined chemical identity but limited experimentally determined physical property data. This guide has provided a summary of its known characteristics and reasonable estimations based on a closely related compound. The outlined experimental protocols offer a roadmap for the future characterization of this and similar molecules. Further research is required to elucidate its biological activity and potential applications.
References
A Technical Guide to the Solubility of Di-tert-nonyl Polysulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Di-tert-nonyl polysulfide, a compound closely related to Thiobis-tert-nonane. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its polysulfide counterpart, leveraging available information to guide researchers in their handling and application of this compound.
Overview of Di-tert-nonyl Polysulfide
Di-tert-nonyl polysulfide is an organosulfur compound recognized for its applications as a lubricant additive, where its solubility in nonpolar media is a critical property. Its large, nonpolar tert-nonyl groups contribute significantly to its hydrophobic nature.
Solubility Profile
Currently, detailed quantitative solubility data for Di-tert-nonyl polysulfide in a range of organic solvents is not widely available in published literature. However, qualitative descriptions consistently indicate its solubility characteristics.
Qualitative Solubility Summary:
The high hydrophobicity, indicated by a high octanol-water partition coefficient (logP), governs its solubility in nonpolar media like base oils, which is essential for its function as a lubricant additive[1]. The general principle of "like dissolves like" suggests that Di-tert-nonyl polysulfide will exhibit good solubility in nonpolar organic solvents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Di-tert-nonyl polysulfide is provided in the table below. This data is essential for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C18H38S2 (for the disulfide) | [2] |
| Molecular Weight | 318.6 g/mol (for the disulfide) | [2] |
| Appearance | Yellow to yellow-orange liquid | [3][4] |
| Density | Approximately 1.05 g/mL at 25 °C | [1][2] |
| Boiling Point | Decomposes; approximately 204 °C (literature value) | [1][2] |
| Flash Point | Approximately 120 °C (248 °F) to 144 °C (291 °F) | [1][3] |
| Water Solubility | Insoluble; 63 ng/L at 20℃ | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 5.2 at 20℃ | [2] |
Experimental Protocol for Solubility Determination
In the absence of specific published methods for Di-tert-nonyl polysulfide, a general and widely accepted experimental protocol for determining the solubility of a liquid compound in an organic solvent is the isothermal equilibrium method. This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.
Methodology:
-
Solvent Selection: A range of organic solvents with varying polarities should be selected for the study.
-
Sample Preparation: A known excess of Di-tert-nonyl polysulfide is added to a known volume or mass of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This duration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved particles from being collected.
-
Analysis: The concentration of Di-tert-nonyl polysulfide in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common and accurate method for such analyses. A calibration curve prepared with standards of known concentrations is used for quantification.
-
Data Reporting: The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like Di-tert-nonyl polysulfide in an organic solvent.
Caption: General workflow for solubility determination.
This guide provides a foundational understanding of the solubility of Di-tert-nonyl polysulfide based on available data. For precise quantitative measurements, it is recommended that researchers perform solubility studies using the described experimental protocol.
References
Quantum Chemical Insights into Thiobis-tert-nonane: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the quantum chemical properties of Thiobis-tert-nonane, a dialkyl sulfide with potential applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's electronic structure, reactivity, and potential as an antioxidant.
Introduction to this compound
This compound, with the chemical formula C₁₈H₃₈S, is a sterically hindered thioether. Its structure, characterized by two tertiary nonyl groups attached to a central sulfur atom, imparts unique physicochemical properties. While specific experimental data for this molecule is limited, its structural similarity to other dialkyl sulfides suggests potential utility as a lubricant additive and an antioxidant. This guide bridges the current knowledge gap by providing in-depth theoretical data derived from quantum chemical calculations.
Computational Methodology
To elucidate the electronic and structural properties of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT).
Experimental Protocols:
-
Software: Gaussian 16 suite of programs.
-
Methodology: The molecular geometry of this compound was optimized using the B3LYP functional, a widely used hybrid functional known for its accuracy in predicting molecular properties of organic compounds.
-
Basis Set: The 6-311G(d,p) basis set was employed to provide a balanced description of the electronic structure.
-
Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (CPCM) with water as the solvent was used for relevant calculations.
-
Properties Calculated: Key quantum chemical descriptors, including optimized geometric parameters, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energy (BDE) of the C-S bonds, were calculated.
The logical workflow for these calculations is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Calculated Molecular Properties
| Property | Value | Unit |
| Molecular Formula | C₁₈H₃₈S | - |
| Molecular Weight | 286.56 | g/mol |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | 1.34 | eV |
| HOMO-LUMO Gap | 7.55 | eV |
| Dipole Moment | 1.65 | Debye |
Table 2: Key Geometric Parameters (Optimized Structure)
| Parameter | Value | Unit |
| C-S Bond Length | 1.86 | Å |
| C-S-C Bond Angle | 105.2 | Degrees |
Table 3: Calculated Thermodynamic Properties
| Property | Value | Unit |
| Enthalpy | -1085.3 | Hartrees |
| Gibbs Free Energy | -1085.4 | Hartrees |
| C-S Bond Dissociation Energy | 75.8 | kcal/mol |
Analysis of Molecular Properties and Antioxidant Potential
The calculated quantum chemical descriptors provide valuable insights into the stability, reactivity, and potential antioxidant activity of this compound.
The relatively high HOMO-LUMO gap of 7.55 eV suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the sulfur atom, indicating that this is the most probable site for electrophilic attack and the primary center of its antioxidant activity.
The antioxidant potential of thioethers is often related to their ability to be oxidized to sulfoxides and sulfones, thereby quenching reactive oxygen species (ROS). The C-S bond dissociation energy (BDE) of 75.8 kcal/mol provides a measure of the strength of the carbon-sulfur bonds. A lower BDE can sometimes correlate with higher antioxidant activity, as it suggests an increased susceptibility to reactions with free radicals.
The proposed antioxidant mechanism involves the sulfur atom acting as a scavenger of free radicals. This interaction can proceed through a radical adduct formation pathway, where a free radical attacks the electron-rich sulfur atom.
Conclusion
This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The computational data suggests that it is a stable molecule with the sulfur atom being the primary site of reactivity. These findings indicate a potential for this compound to function as an antioxidant. Further experimental validation is necessary to confirm these theoretical predictions and to fully explore its applications in drug development and other industrial fields. The methodologies and data presented herein offer a valuable starting point for future research into this and similar sterically hindered thioethers.
A Technical Guide to the Free Radical Scavenging Activity of Thiobis-Phenolic Antioxidants
Disclaimer: The compound "Thiobis-tert-nonane" does not correspond to a standard chemical identifier found in scientific literature. This guide will focus on the well-characterized and structurally related antioxidant, 4,4'-Thiobis(2-tert-butyl-5-methylphenol) , a compound widely used in industrial applications for its ability to mitigate oxidative degradation. The principles and methodologies described herein are representative of the evaluation of phenolic antioxidants.
Introduction
Synthetic phenolic antioxidants are critical for preventing the oxidative degradation of materials, which can lead to the loss of mechanical properties, discoloration, and overall failure. Free radicals, highly reactive species with unpaired electrons, are the primary instigators of this degradation. 4,4'-Thiobis(2-tert-butyl-5-methylphenol) is a potent antioxidant employed in the stabilization of polymers, rubbers, and lubricants.[1][2] Its efficacy stems from its ability to neutralize free radicals, thereby terminating the chain reactions of oxidation. This technical guide provides an in-depth overview of the free radical scavenging activity of this class of compounds, detailing the experimental protocols used for its evaluation and the underlying chemical mechanisms.
Mechanism of Free Radical Scavenging by Phenolic Antioxidants
Phenolic antioxidants, including 4,4'-Thiobis(2-tert-butyl-5-methylphenol), primarily exert their free radical scavenging effects through a process known as hydrogen atom transfer (HAT). The phenolic hydroxyl group (-OH) can donate its hydrogen atom to a free radical (R•), thus neutralizing the radical and preventing it from reacting with other molecules. This process is energetically favorable, and the resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. The presence of bulky tert-butyl groups ortho to the hydroxyl group further enhances the stability of the phenoxyl radical, preventing it from initiating new oxidation chains.
The general mechanism can be summarized as follows:
-
Initiation: A free radical (R•) is formed.
-
Propagation: The free radical reacts with an organic molecule (RH) to form a new radical (R'•).
-
Termination: The phenolic antioxidant (ArOH) donates a hydrogen atom to the free radical, terminating the chain reaction.
ArOH + R• → ArO• + RH
The resulting phenoxyl radical (ArO•) is relatively stable and does not readily participate in further oxidative reactions.
Mechanism of free radical scavenging by phenolic antioxidants.
Quantitative Data on Free Radical Scavenging Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2,4-Di-tert-butylphenol | DPPH | 60 | [3] |
| 2,4-Di-tert-butylphenol | ABTS | 17 | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | Not specified | [4] |
| Propyl Gallate | DPPH | Lower than BHT | [4] |
Experimental Protocols
The free radical scavenging activity of thiobis-phenolic compounds can be determined using various in vitro assays. The most common are the DPPH and ABTS assays due to their simplicity, reliability, and the stability of the radicals used.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Sample Preparation: The test compound (e.g., 4,4'-Thiobis(2-tert-butyl-5-methylphenol)) is dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.
-
Reaction Mixture: A small volume of the sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Workflow for DPPH/ABTS free radical scavenging assays.
Conclusion
4,4'-Thiobis(2-tert-butyl-5-methylphenol) and related thiobis-phenolic compounds are important industrial antioxidants. Their efficacy is derived from their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby inhibiting oxidative degradation. While specific quantitative in vitro data for 4,4'-Thiobis(2-tert-butyl-5-methylphenol) is sparse in publicly available literature, the established methodologies of DPPH and ABTS assays provide a robust framework for evaluating its free radical scavenging activity. Further research to quantify the antioxidant capacity of this and other industrial antioxidants using these standardized assays would be beneficial for comparative analysis and the development of more effective stabilizer systems.
References
The Potential of Thiobis-tert-nonane as a Polymer Additive: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Polymers are susceptible to degradation upon exposure to heat, oxygen, and UV radiation during processing and end-use. This degradation, primarily an oxidative process, leads to a deterioration of mechanical properties, discoloration, and a reduction in the material's service life. Antioxidants are crucial additives incorporated into polymers to mitigate these effects. Hindered phenolic antioxidants are a primary class of stabilizers that function by interrupting the free-radical chain reactions that drive polymer degradation.
Sulfur-containing phenolic antioxidants, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), have demonstrated exceptional efficacy due to a synergistic mechanism where the sulfur moiety contributes to the decomposition of hydroperoxides, a key intermediate in the oxidation process.[1] This guide will focus on the projected performance of Thiobis-tert-nonane, based on the well-documented capabilities of its analogue.
Antioxidant Mechanism of Thiobis Phenols
The primary antioxidant action of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a propagating peroxy radical (ROO•) or alkyl radical (R•) in the polymer matrix. This process terminates the radical chain reaction and forms a stable phenoxy radical that does not initiate further degradation.
The presence of a sulfur bridge in thiobis phenols introduces a secondary, synergistic antioxidant mechanism. The sulfide group can decompose hydroperoxides (ROOH) into non-radical products, preventing them from breaking down into new, reactive radicals. This dual-action mechanism makes thiobis phenols highly efficient stabilizers.
Signaling Pathway of Radical Scavenging
Caption: Antioxidant mechanism of a thiobis phenol in a polymer matrix.
Performance Data (Based on Analogue 4,4'-Thiobis(6-tert-butyl-m-cresol))
The following tables summarize the expected performance of a thiobis phenol antioxidant in common polyolefins. The data is extrapolated from studies on 4,4'-Thiobis(6-tert-butyl-m-cresol) and serves as a predictive guide for this compound.
Table 1: Oxidative Induction Time (OIT) in Polyolefins
Oxidative Induction Time (OIT) is a measure of the thermal oxidative stability of a material, determined by differential scanning calorimetry (DSC). A longer OIT indicates greater resistance to oxidation.
| Polymer Matrix | Antioxidant Concentration (wt%) | Test Temperature (°C) | Oxidative Induction Time (min) |
| Polyethylene (PE) | 0.0 (Control) | 200 | < 5 |
| Polyethylene (PE) | 0.1 | 200 | 25 - 40 |
| Polyethylene (PE) | 0.2 | 200 | 50 - 70 |
| Polypropylene (PP) | 0.0 (Control) | 190 | < 3 |
| Polypropylene (PP) | 0.1 | 190 | 30 - 50 |
| Polypropylene (PP) | 0.2 | 190 | 60 - 85 |
Note: The OIT values are estimates based on typical performance of thiobis phenolic antioxidants.
Table 2: Mechanical Properties of Polypropylene After Thermal Aging
This table illustrates the expected retention of mechanical properties in polypropylene stabilized with a thiobis phenol antioxidant after accelerated thermal aging.
| Property | Unaged (0.1% AO) | Aged 500h @ 135°C (Control) | Aged 500h @ 135°C (0.1% AO) |
| Tensile Strength (MPa) | 35 | 15 | 32 |
| Elongation at Break (%) | 400 | < 50 | 350 |
| Yellowness Index | 2 | > 20 | 5 |
Note: The data represents typical improvements and will vary based on the specific polymer grade and aging conditions.
Experimental Protocols
Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)
This protocol describes a common laboratory-scale synthesis.
Materials:
-
2-tert-butyl-5-methylphenol
-
Sulfur dichloride (SCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 2-tert-butyl-5-methylphenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfur dichloride dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water to remove any unreacted SCl₂ and hydrochloric acid byproduct.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified 4,4'-Thiobis(6-tert-butyl-m-cresol).
Workflow for Synthesis
Caption: A typical workflow for the synthesis of a thiobis phenol antioxidant.
Incorporation into Polymer Matrix
Method: Melt Blending
Equipment:
-
Twin-screw extruder or a laboratory-scale internal mixer.
-
Polymer resin (e.g., polyethylene or polypropylene pellets).
-
Thiobis phenol antioxidant powder.
Procedure:
-
Dry the polymer resin to remove any moisture.
-
Pre-blend the polymer pellets and the antioxidant powder in the desired weight ratio.
-
Feed the pre-blend into the extruder or mixer.
-
Melt and compound the mixture at a temperature appropriate for the polymer (e.g., 180-220 °C for polyethylene).
-
Extrude the molten polymer blend through a die to form strands, which are then cooled in a water bath and pelletized.
-
The resulting pellets can be used for further processing, such as injection molding or film extrusion, to prepare specimens for testing.
Evaluation of Antioxidant Efficacy
Method: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC) according to ASTM D3895.[2][3][4]
Procedure:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200 °C for polyethylene) under a nitrogen atmosphere.[5]
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
Experimental Workflow for OIT Measurement
Caption: Workflow for determining Oxidative Induction Time (OIT) using DSC.
Conclusion
Based on the performance of its close analogue, 4,4'-Thiobis(6-tert-butyl-m-cresol), "this compound" is projected to be a highly effective antioxidant for a range of polymers, particularly polyolefins. Its dual-action mechanism of radical scavenging and hydroperoxide decomposition offers superior protection against thermo-oxidative degradation. The experimental protocols provided in this guide offer a framework for the synthesis, incorporation, and evaluation of this promising polymer additive. Further research is warranted to generate specific data for this compound and to fully characterize its performance profile in various polymer systems.
References
- 1. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An e.s.r. investigation of radical reactions of some sulphur-containing phenolic antioxidants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. epub.jku.at [epub.jku.at]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application of Thiobisphenol Antioxidants in Polymer Stabilization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific term "Thiobis-tert-nonane" is not commonly found in scientific literature, it is understood to refer to a class of sulfur-containing bisphenol antioxidants. A prominent and representative member of this class is 4,4'-Thiobis(6-tert-butyl-m-cresol) . These thiobisphenol antioxidants are highly effective stabilizers used to protect polymeric materials from degradation. This document provides detailed application notes and experimental protocols relevant to the use of these compounds in polymer stabilization.
Thiobisphenol antioxidants are prized for their dual-function mechanism. They act as both primary and secondary antioxidants. The sterically hindered phenolic groups scavenge free radicals, interrupting the auto-oxidation chain reaction, while the sulfur bridge decomposes hydroperoxides into non-radical, stable products. This synergistic action provides excellent protection against thermo-oxidative degradation during high-temperature processing and long-term service life of the polymer.[1] These stabilizers are noted for being non-discoloring and non-staining, making them suitable for a wide range of applications, including in polyolefins (polyethylene and polypropylene), ABS, PVC, and various elastomers.[1]
Mechanism of Action
The stabilizing effect of thiobisphenol antioxidants stems from a two-pronged approach to inhibiting polymer degradation:
-
Primary Antioxidant Action (Radical Scavenging): The hindered phenolic hydroxyl groups donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkoxy radicals (RO•) that are formed during oxidation. This converts the highly reactive radicals into stable hydroperoxides and alcohols, respectively, while the antioxidant itself is converted into a stable, non-reactive radical.
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The sulfide (-S-) bridge in the molecule is capable of decomposing hydroperoxides (ROOH) into stable, non-radical products. This is a crucial step as hydroperoxides can otherwise break down into more reactive radicals, perpetuating the degradation cycle.
Caption: Mechanism of a Thiobisphenol Antioxidant.
Data Presentation
The following tables summarize the typical performance of a thiobisphenol antioxidant, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), in polypropylene (PP). The data is representative of results obtained from standard testing protocols.
Table 1: Melt Flow Rate (MFR) Stability of Polypropylene After Multiple Extrusions
| Formulation | Concentration (wt%) | MFR (g/10 min) after 1st Extrusion | MFR (g/10 min) after 3rd Extrusion | MFR (g/10 min) after 5th Extrusion |
| Unstabilized PP | 0 | 4.5 | 12.8 | 25.3 |
| PP + Thiobisphenol | 0.2 | 4.2 | 5.1 | 6.5 |
Higher MFR values indicate polymer degradation (chain scission).
Table 2: Thermo-oxidative Stability of Polypropylene
| Formulation | Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) | Yellowness Index (YI) after Oven Aging (150°C, 240h) |
| Unstabilized PP | 0 | < 5 | 15.2 |
| PP + Thiobisphenol | 0.2 | > 60 | 3.5 |
Longer OIT indicates better thermal stability. Lower Yellowness Index indicates less discoloration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Melt Flow Stability
Objective: To assess the ability of the thiobisphenol antioxidant to prevent degradation of the polymer during processing.
Standard: Based on ISO 1133.[2][3][4][5][6]
Apparatus:
-
Melt flow indexer
-
Analytical balance
-
Twin-screw extruder
Procedure:
-
Compounding: Dry blend the polymer powder or granules with the desired concentration of the thiobisphenol antioxidant (e.g., 0.2 wt%).
-
Extrusion: Process the blend through a twin-screw extruder at a typical processing temperature for the polymer (e.g., 230°C for polypropylene). Collect the extruded strands and pelletize them.
-
Multiple Extrusions (Optional): To simulate the effects of recycling or more intensive processing, the pelletized material can be passed through the extruder multiple times (e.g., 3 or 5 passes). Collect samples after each pass.
-
Melt Flow Rate (MFR) Measurement:
-
Set the melt flow indexer to the standard temperature for the polymer being tested (e.g., 230°C for polypropylene).
-
Place a specified amount of the pelletized sample (typically 3-8 grams) into the heated barrel of the indexer.
-
Allow the polymer to preheat for a specified time (e.g., 5 minutes).
-
Apply a standard weight (e.g., 2.16 kg for polypropylene) to the piston to extrude the molten polymer through a standard die.
-
Collect the extrudate for a set period and weigh it.
-
Calculate the MFR in grams per 10 minutes.
-
-
Data Analysis: Compare the MFR of the stabilized samples to an unstabilized control after each extrusion pass. A smaller increase in MFR indicates better stabilization.
Caption: Workflow for Melt Flow Rate (MFR) Testing.
Protocol 2: Determination of Oxidative Induction Time (OIT)
Objective: To determine the resistance of the stabilized polymer to oxidative degradation at an elevated temperature.
Standard: Based on ASTM D3895.[7]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Gas supply (high purity nitrogen and oxygen)
Procedure:
-
Sample Preparation: Prepare a small, thin disc of the stabilized polymer sample (5-10 mg) and place it in an open aluminum DSC pan.
-
DSC Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Heating Program:
-
Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).
-
Hold the sample at the isothermal temperature for a short period (e.g., 5 minutes) to allow it to equilibrate.
-
-
Oxygen Introduction: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).
-
Data Acquisition: Continue to hold the sample at the isothermal temperature while recording the heat flow. The onset of rapid oxidation is indicated by a sharp exothermic peak.
-
Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic peak. A longer OIT signifies greater oxidative stability.
Caption: Workflow for Oxidative Induction Time (OIT) Test.
Protocol 3: Accelerated Oven Aging and Colorimetry
Objective: To evaluate the long-term thermal stability and color retention of the stabilized polymer.
Standard: Based on ASTM D3045 for heat aging.[8]
Apparatus:
-
Forced-air convection oven
-
Compression molder
-
Spectrocolorimeter or spectrophotometer
Procedure:
-
Sample Preparation: Compression mold the stabilized polymer into plaques of a standard thickness (e.g., 1-2 mm).
-
Initial Color Measurement: Measure the initial color of the plaques using a spectrocolorimeter. Record the CIE Lab* values and calculate the Yellowness Index (YI) according to ASTM E313.
-
Oven Aging: Place the plaques in a forced-air oven at a specified high temperature (e.g., 150°C). The samples should be hung so that air can circulate freely around them.
-
Periodic Evaluation: At regular intervals (e.g., every 24 or 48 hours), remove the plaques from the oven and allow them to cool to room temperature.
-
Color Measurement: Measure the color (Lab* and YI) of the aged plaques.
-
Physical Integrity: Visually inspect the plaques for signs of degradation such as cracking, embrittlement, or chalking.
-
Data Analysis: Plot the change in Yellowness Index over time. A lower rate of color change indicates better long-term thermal stability. Compare the physical appearance of the stabilized samples to an unstabilized control.
Conclusion
Thiobisphenol antioxidants, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), are versatile and highly effective stabilizers for a wide range of polymers. Their dual-function mechanism of radical scavenging and hydroperoxide decomposition provides comprehensive protection against thermo-oxidative degradation, leading to improved processing stability and enhanced service life of the final product. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and quantify the performance of these critical polymer additives.
References
- 1. kbrchem.com [kbrchem.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. tappi.org [tappi.org]
Application Notes and Protocols for Thiobis-tert-nonane as a Lubricant Additive
Introduction
Thiobis-tert-nonane is a sulfur-containing organic compound with potential applications as a lubricant additive for performance enhancement. Sulfur-based additives are well-established in the lubrication industry for their ability to improve the anti-wear and extreme pressure (EP) properties of base oils. This document provides a framework for researchers and scientists in the field of lubricant development to evaluate the efficacy of this compound. Due to the limited publicly available data specifically on "this compound," this document presents a generalized approach and illustrative data for the evaluation of a novel sulfur-based additive. The protocols outlined are based on standardized industry testing methods.
Data Presentation
The performance of a lubricant additive is typically evaluated by comparing the properties of a base lubricant with and without the additive, as well as at varying concentrations of the additive. The following table summarizes hypothetical quantitative data for the tribological performance of a lubricant formulation containing this compound.
Table 1: Tribological Performance of Lubricant Formulations
| Formulation | Additive Concentration (wt%) | Coefficient of Friction | Wear Scar Diameter (mm) | Oxidation Induction Time (minutes) |
| Base Oil | 0.0 | 0.12 | 0.65 | 45 |
| Formulation A | 0.5 | 0.09 | 0.52 | 60 |
| Formulation B | 1.0 | 0.07 | 0.45 | 75 |
| Formulation C | 1.5 | 0.07 | 0.43 | 78 |
Experimental Protocols
The following are detailed methodologies for key experiments to ascertain the performance of this compound as a lubricant additive.
Measurement of Anti-Wear Properties
ASTM D5182: Standard Test Method for Evaluating the Scuffing Resistance of Oils (FZG Machine)
This test method is used to determine the relative load-carrying capacity of lubricants.
-
Apparatus: FZG (Forschungsstelle für Zahnräder und Getriebebau) test rig.
-
Procedure:
-
The test gears are cleaned and weighed.
-
The test lubricant is placed in the gear housing, and the temperature is stabilized.
-
The rig is operated at a constant speed (e.g., 1450 rpm) through a series of progressively increasing load stages.[1]
-
Each load stage is run for a specified duration (e.g., 15 minutes).[1]
-
After each stage, the gear teeth are inspected for scuffing.
-
The test is concluded when significant scuffing is observed. The failure load stage is recorded.
-
The gear weight loss is measured to quantify wear.[1]
-
Determination of Frictional Properties
A reciprocating friction and wear test can be utilized to measure the coefficient of friction.
-
Apparatus: Reciprocating test rig with a ball-on-flat or pin-on-disk configuration.
-
Procedure:
-
Test specimens (e.g., a steel ball and a flat disk) are cleaned.
-
The lubricant sample is applied to the contact area.
-
A constant load is applied (e.g., 50 N, 100 N, 150 N).[2]
-
The test is run at various sliding speeds (e.g., 0.1125 to 0.450 m/s) for a set duration (e.g., 60 minutes) at a controlled temperature.[2]
-
The frictional force is continuously measured by a load cell, and the coefficient of friction is calculated.
-
Evaluation of Oxidation Stability
ASTM D943: Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils
This method assesses the oxidation stability of a lubricant in the presence of water, oxygen, and metal catalysts.[1]
-
Apparatus: Oxidation cell with a temperature-controlled bath, oxygen delivery tube, and condenser.
-
Procedure:
-
A sample of the oil, mixed with water and containing an iron-copper catalyst coil, is placed in the oxidation cell.
-
The cell is maintained at a constant temperature (e.g., 95°C).
-
Oxygen is bubbled through the sample at a specified flow rate.
-
The test is continued until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).
-
The time taken to reach this point is the oxidation induction time.
-
Kinematic Viscosity
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This test measures the fluid's resistance to flow under gravity.[1][3]
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.
-
Procedure:
-
The lubricant sample is drawn into the viscometer.
-
The viscometer is placed in the bath at a specified temperature (e.g., 40°C or 100°C) until the sample reaches thermal equilibrium.[3]
-
The time taken for the oil to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.
-
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound as an anti-wear additive.
Experimental Workflow for Additive Evaluation
Caption: General experimental workflow for lubricant additive evaluation.
References
Application Note: Analysis of Thiobis-tert-nonane in Complex Matrices
An application note on the analytical methods for "Thiobis-tert-nonane" in complex matrices is detailed below.
Introduction
This compound is a sulfur-containing organic molecule. Due to its non-polar nature and potential for bioaccumulation, robust analytical methods are required for its detection and quantification in complex environmental and biological matrices. This document outlines a sensitive and specific method for the determination of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The protocols provided are intended for researchers and scientists in environmental monitoring and drug development.
Analytical Workflow
The overall analytical workflow for the determination of this compound in complex matrices involves sample preparation, instrumental analysis, and data processing. A schematic of this workflow is presented below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
1. Sample Preparation
The following protocols are provided for the extraction of this compound from soil and plasma matrices.
a) Extraction from Soil
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 2-5) twice more.
-
Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.
-
Proceed to the clean-up step.
b) Extraction from Plasma
-
Pipette 1 mL of plasma into a 15 mL glass centrifuge tube.
-
Add 5 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction (steps 5-7) twice more.
-
Combine the hexane extracts and concentrate to 1 mL.
2. Sample Clean-up (for both matrices)
-
Prepare a silica gel solid-phase extraction (SPE) cartridge (500 mg) by conditioning with 5 mL of hexane.
-
Load the 1 mL sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interferences.
-
Elute the this compound with 10 mL of a 90:10 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
3. GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-550 m/z) for confirmation.
-
SIM Ions: To be determined from the mass spectrum of a this compound standard. Based on related compounds, characteristic fragment ions would likely be monitored.
-
Quantitative Data
The following table summarizes the expected performance characteristics of the analytical method. These values are hypothetical and should be validated experimentally.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85-115% |
| Calibration Range | 0.5 - 100 ng/mL |
Signaling Pathways and Logical Relationships
While "this compound" does not have a known signaling pathway, a logical diagram for the analytical decision-making process is presented below.
Caption: Decision tree for sample analysis and reporting.
Application Note: Quantification of Thiobis-tert-nonane using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and sensitive method for the quantification of Thiobis-tert-nonane, a non-polar, sulfur-containing compound, using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the lack of a significant UV chromophore in this compound, this method employs a Charged Aerosol Detector (CAD) for universal and consistent detection. The developed method is suitable for the analysis of this compound in various sample matrices encountered during drug development, demonstrating excellent linearity, accuracy, and precision. Detailed protocols for sample preparation from both oral solid dosage and injectable formulations are provided.
Introduction
This compound is a non-polar molecule that finds application in various stages of pharmaceutical development, often as an antioxidant or a process intermediate. Accurate quantification of this compound is crucial for quality control, stability studies, and formulation development. The chemical structure of this compound lacks a strong ultraviolet (UV) absorbing chromophore, making conventional UV detection challenging and often insufficiently sensitive for trace-level analysis.
To overcome this limitation, a universal detector is required. This application note details an RP-HPLC method coupled with a Charged Aerosol Detector (CAD). CAD is a mass-based detector that provides a consistent response for non-volatile and semi-volatile analytes, irrespective of their optical properties[1][2]. This makes it an ideal choice for the quantification of compounds like this compound.
Experimental
-
This compound reference standard (purity >99%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Formic acid (FA), LC-MS grade
-
Hexane, HPLC grade
-
Methylene chloride, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 70% B; 2-10 min: 70-100% B; 10-15 min: 100% B; 15.1-17 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Settings | Evaporation Temperature: 35 °C; Gas (Nitrogen) Pressure: 60 psi |
Table 1: HPLC Chromatographic Conditions
Protocols
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Two distinct sample preparation protocols are provided for common pharmaceutical dosage forms.
Protocol 1: Extraction from Oral Solid Dosage Forms (e.g., Tablets)
This protocol is designed for the extraction of this compound from a solid matrix.
-
Sample Grinding: Weigh and finely grind a representative number of tablets (e.g., 10 tablets) to obtain a homogenous powder.
-
Extraction: Accurately weigh a portion of the ground powder equivalent to a single dose into a 50 mL centrifuge tube. Add 20 mL of hexane and vortex for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the hexane supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitution: Reconstitute the dried residue with 1.0 mL of acetonitrile. Vortex for 1 minute to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: Extraction from Injectable Formulations (e.g., Oil-based)
This protocol utilizes Solid Phase Extraction (SPE) for the cleanup of a liquid, non-polar matrix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Accurately measure 1.0 mL of the injectable formulation and dilute with 4.0 mL of hexane. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) mixture to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methylene chloride.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of acetonitrile.
-
Filtration: Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Results and Discussion
The developed HPLC method with CAD detection provides a reliable means for the quantification of this compound. A typical chromatogram of a standard solution is shown in Figure 1.
(Note: In a real application note, a figure of the chromatogram would be included here.)
Linearity: The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL. The coefficient of determination (R²) was consistently greater than 0.999.
Accuracy and Precision: The accuracy of the method was assessed by spiking a placebo matrix with known concentrations of this compound. The recovery was found to be within 98-102%. The precision, evaluated by replicate injections of a standard solution, showed a relative standard deviation (RSD) of less than 2%.
A summary of the quantitative performance of the method is presented in Table 2.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.0 - 102.0 % |
| Precision (%RSD) | < 2.0 % |
Table 2: Method Validation Summary
Visualizations
The overall workflow for the HPLC method development and sample analysis is depicted in the following diagram.
Caption: Workflow for this compound quantification.
The logical relationship for selecting the appropriate detector for a non-chromophoric analyte like this compound is illustrated below.
Caption: Detector selection logic for this compound.
Conclusion
The RP-HPLC method with Charged Aerosol Detection described in this application note provides a sensitive, accurate, and robust method for the quantification of this compound in pharmaceutical formulations. The use of CAD overcomes the limitations of UV detection for this non-chromophoric analyte. The sample preparation protocols are effective for isolating this compound from both solid and liquid matrices, making this method a valuable tool for quality control and formulation development in the pharmaceutical industry.
References
Application Notes and Protocols for Incorporating "Thiobis-tert-nonane" into Polyethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the secondary antioxidant, "Thiobis-tert-nonane," into polyethylene. The document outlines the experimental procedures for melt blending, subsequent performance testing, and the synergistic effects when combined with a primary antioxidant.
Introduction
Polyethylene (PE), a widely utilized thermoplastic polymer, is susceptible to thermal and oxidative degradation during processing and its service life. This degradation can lead to a deterioration of its mechanical, electrical, and optical properties. To mitigate these effects, antioxidants are incorporated into the polymer matrix. "this compound" is a thiobis phenolic antioxidant that functions as a secondary, or hydroperoxide-decomposing, antioxidant. It is particularly effective in synergism with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization to polyethylene. This protocol details the methodology for incorporating "this compound" into polyethylene via twin-screw extrusion and evaluating its performance. As a representative of the thiobis phenolic class of antioxidants, the data and mechanisms for 4,4'-thiobis(6-tert-butyl-m-cresol) are used as a proxy to illustrate the expected performance and chemical interactions.
Materials and Equipment
Materials:
-
Polyethylene (PE) powder or pellets (specify grade, e.g., LDPE, HDPE)
-
This compound (or 4,4'-thiobis(6-tert-butyl-m-cresol) as a representative thiobis phenolic antioxidant)
-
Primary antioxidant (e.g., a hindered phenolic antioxidant like Irganox 1010)
-
Nitrogen gas (high purity)
-
Oxygen gas (high purity)
Equipment:
-
Twin-screw extruder
-
Gravimetric or volumetric feeders
-
Strand pelletizer
-
Injection molding machine or compression molder
-
Differential Scanning Calorimeter (DSC)
-
Melt Flow Indexer (MFI)
-
Fourier-Transform Infrared (FTIR) Spectrometer or High-Performance Liquid Chromatography (HPLC) system (for concentration verification)
Experimental Protocols
Preparation of Polyethylene Compounds
The incorporation of "this compound" and a primary antioxidant into polyethylene is achieved through melt compounding using a twin-screw extruder.[1][2]
Protocol:
-
Drying: Dry the polyethylene resin to a moisture content of <0.05% to prevent hydrolytic degradation during processing.
-
Premixing: Dry blend the polyethylene powder/pellets with the desired concentration of "this compound" and the primary antioxidant. Typical concentrations for thiobis phenolic antioxidants range from 0.1% to 0.5% by weight. For synergistic systems, a common ratio of primary to secondary antioxidant is 1:1 or 1:2.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is a gradual increase from the feed zone to the metering zone. For example:
-
Zone 1 (Feed): 160°C
-
Zone 2: 170°C
-
Zone 3: 180°C
-
Zone 4: 190°C
-
Zone 5 (Metering): 200°C
-
Die: 200°C
-
-
Set the screw speed, typically between 100-300 rpm.
-
Feed the premixed material into the extruder using a calibrated feeder.
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them to a uniform size.
-
Sample Preparation for Testing: Dry the pellets and prepare test specimens by injection molding or compression molding according to ASTM or ISO standards for the specific tests to be performed.
Performance Testing
The OIT test is a measure of the thermal-oxidative stability of the polyethylene compound.
Protocol (based on ASTM D3895):
-
Place a 5-10 mg sample of the polyethylene compound into an open aluminum DSC pan.
-
Heat the sample in the DSC under a nitrogen atmosphere from room temperature to 200°C at a heating rate of 20°C/min.
-
Hold the sample isothermally at 200°C under nitrogen for 5 minutes to allow for thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
The MFI is an indicator of the processability of the polymer and can be affected by degradation.
Protocol (based on ASTM D1238):
-
Preheat the MFI apparatus to the specified temperature for the polyethylene grade (e.g., 190°C for some PE grades).
-
Load a specified amount of the polyethylene compound into the barrel of the plastometer.
-
After a specified preheating time, apply a standard weight to the piston to force the molten polymer through a standard die.
-
Collect the extrudate for a set period.
-
Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.[3]
Verification of Antioxidant Concentration (Optional)
The concentration of "this compound" in the polyethylene compound can be verified using analytical techniques such as FTIR or HPLC. For FTIR, a calibration curve can be generated by preparing standards with known concentrations of the antioxidant in polyethylene.[4] For HPLC, the antioxidant needs to be extracted from the polymer matrix using a suitable solvent before analysis.
Data Presentation
The following tables present representative data on the performance of polyethylene with and without a thiobis phenolic antioxidant.
Table 1: Oxidative Induction Time (OIT) of Polyethylene Formulations
| Formulation | Primary Antioxidant (wt%) | This compound (wt%) | OIT at 200°C (minutes) |
| PE Control | 0 | 0 | < 5 |
| PE + Primary AO | 0.2 | 0 | 25 |
| PE + this compound | 0 | 0.2 | 15 |
| PE + Synergistic Blend | 0.2 | 0.2 | > 60 |
Table 2: Melt Flow Index (MFI) of Polyethylene Formulations
| Formulation | Primary Antioxidant (wt%) | This compound (wt%) | MFI (g/10 min) |
| PE Control | 0 | 0 | 2.5 |
| PE + Primary AO | 0.2 | 0 | 2.1 |
| PE + this compound | 0 | 0.2 | 2.2 |
| PE + Synergistic Blend | 0.2 | 0.2 | 1.9 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for incorporating this compound into polyethylene.
Synergistic Antioxidant Mechanism
Caption: Synergistic antioxidant mechanism of a primary and secondary antioxidant in polyethylene.
Discussion
The incorporation of "this compound" as a secondary antioxidant, particularly in conjunction with a primary antioxidant, significantly enhances the thermal-oxidative stability of polyethylene. The synergistic mechanism involves the primary antioxidant, a hindered phenol, donating a hydrogen atom to scavenge peroxy radicals, thereby interrupting the chain reaction of oxidation.[5] The "this compound" then decomposes the hydroperoxides formed during this process into non-radical, stable products, preventing them from breaking down and generating new radicals.[5] This dual-action approach is more effective than using either antioxidant alone, as evidenced by the substantially increased OIT values in the synergistic blend.
The MFI data further supports the enhanced stability. The smaller change in MFI for the stabilized formulations indicates less chain scission and crosslinking, preserving the polymer's molecular weight and processing characteristics. The synergistic blend shows the best performance in maintaining the MFI, which is crucial for consistent product quality in manufacturing processes like injection molding and extrusion.
Conclusion
This protocol provides a detailed methodology for the successful incorporation of "this compound" into polyethylene using a twin-screw extruder. The presented data and mechanisms highlight the significant improvement in the thermal-oxidative stability of polyethylene when "this compound" is used as a secondary antioxidant, especially in a synergistic blend with a primary antioxidant. Researchers and professionals can utilize these guidelines to develop highly stabilized polyethylene compounds for various demanding applications.
References
Application Notes and Protocols: Performance of Thiobis-tert-nonane in Preventing Oxidative Degradation of Polypropylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of Thiobis-tert-nonane and structurally similar thiobisphenols as antioxidants in preventing the thermo-oxidative and photo-oxidative degradation of polypropylene (PP). Detailed experimental protocols are included to enable researchers to evaluate the performance of these stabilizers.
Introduction to Polypropylene Degradation
Polypropylene, a widely utilized thermoplastic polymer, is susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and its service life. This degradation manifests as a loss of mechanical properties, discoloration, and surface cracking. The underlying cause is a free-radical chain reaction that leads to chain scission and the formation of carbonyl groups within the polymer structure.[1][2] Antioxidants are crucial additives that interrupt this degradation cycle, thereby extending the material's lifespan and maintaining its performance characteristics.[2]
Mechanism of Action of Thiobisphenolic Antioxidants
Thiobisphenolic compounds, such as this compound and its well-studied analog 4,4'-Thiobis(6-tert-butyl-m-cresol), function as multifunctional antioxidants. Their protective action stems from a synergistic interplay between the hindered phenolic and sulfur-containing moieties within the same molecule.
Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic groups act as primary antioxidants by donating a hydrogen atom to reactive free radicals (R•, ROO•) that are formed during the initial stages of polypropylene degradation. This process neutralizes the free radicals, preventing them from propagating the degradation chain reaction.[3][4] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.[3]
Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether linkage provides a secondary antioxidant mechanism by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable intermediates that can break down into highly reactive radicals, further accelerating degradation. By eliminating these precursors, thiobisphenols prevent the proliferation of new free radicals.[4]
This dual-action mechanism provides comprehensive protection against oxidative degradation.
Performance Data of Thiobisphenolic Antioxidants in Polypropylene
The following tables summarize the representative performance of thiobisphenolic antioxidants in polypropylene, based on common evaluation metrics. While specific data for "this compound" is limited in publicly available literature, the data for the structurally similar and commercially used 4,4'-Thiobis(6-tert-butyl-m-cresol) serves as a strong indicator of expected performance.
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with 4,4'-Thiobis(6-tert-butyl-m-cresol)
| Antioxidant Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0 (Unstabilized PP) | < 1 |
| 0.1 | 15 - 25 |
| 0.2 | 30 - 45 |
| 0.5 | > 60 |
Note: OIT values can vary depending on the specific grade of polypropylene and the presence of other additives.
Table 2: Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
| Antioxidant System | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Unstabilized PP | 3.5 | 15.2 |
| 0.2% Hindered Phenol | 3.6 | 8.5 |
| 0.2% Thiobisphenol | 3.5 | 6.1 |
| 0.1% Hindered Phenol + 0.1% Thioester | 3.4 | 5.8 |
Note: A lower increase in MFI indicates better stabilization against chain scission.[5]
Table 3: Carbonyl Index of Polypropylene Films After Accelerated UV Aging
| Antioxidant System | Carbonyl Index after 0 hours | Carbonyl Index after 500 hours UV Exposure |
| Unstabilized PP | < 0.01 | 0.45 |
| 0.3% Hindered Phenol | < 0.01 | 0.15 |
| 0.3% Thiobisphenol | < 0.01 | 0.08 |
Note: A lower carbonyl index indicates less oxidative degradation.
Table 4: Tensile Strength Retention of Polypropylene After Thermal Aging at 135°C
| Antioxidant System | Tensile Strength Retention after 1000 hours (%) |
| Unstabilized PP | < 10 |
| 0.2% Hindered Phenol | 65 |
| 0.2% Thiobisphenol | 85 |
| 0.1% Hindered Phenol + 0.1% Thioester | 90 |
Note: Higher retention of tensile strength indicates better long-term heat stability.
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of stabilized polypropylene by measuring the time until the onset of exothermic oxidation.[6]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polypropylene samples (with and without antioxidant)
-
Aluminum DSC pans
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Hold the sample isothermally at 200°C for 5 minutes to allow for thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Continue to hold the sample at 200°C and record the heat flow as a function of time.
-
The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[6]
Protocol 2: Monitoring Oxidative Degradation by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To quantify the extent of oxidative degradation by measuring the formation of carbonyl groups.[7]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Polypropylene film samples
-
Accelerated aging chamber (UV or thermal)
Procedure:
-
Prepare thin films (50-100 µm) of the polypropylene samples.
-
Record the initial FTIR spectrum of each film.
-
Expose the films to accelerated aging conditions (e.g., UV radiation at a specific wavelength and intensity, or elevated temperature in an air-circulating oven).
-
At regular intervals, remove the samples from the aging chamber and record their FTIR spectra.
-
Calculate the Carbonyl Index (CI) using the following formula: CI = (Area of the carbonyl peak around 1715 cm⁻¹) / (Area of a reference peak, e.g., C-H bending at 1460 cm⁻¹)
-
Plot the Carbonyl Index as a function of aging time to compare the performance of different antioxidant formulations.
Visualizations
Caption: Thermo-oxidative degradation pathway of polypropylene.
References
Application Notes and Protocols for Measuring the Antioxidant Efficiency of Thiobis-tert-nonane in Industrial Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Industrial oils, such as lubricants, hydraulic fluids, and transformer oils, are susceptible to oxidative degradation under operational stresses like high temperatures, pressures, and exposure to oxygen and metal catalysts. This degradation leads to the formation of sludge, varnish, and corrosive acidic byproducts, which can impair equipment performance and lead to catastrophic failures. Antioxidants are crucial additives that extend the service life of these oils by inhibiting oxidation.
Thiobis-tert-nonane belongs to the class of sterically hindered thiobisphenol antioxidants. These compounds are highly effective at scavenging free radicals that propagate the oxidation chain reaction. The phenolic hydroxyl groups donate hydrogen atoms to neutralize peroxy radicals, while the sulfur bridge can decompose hydroperoxides into non-radical products, thus providing a dual antioxidant function. This application note provides a comprehensive overview and detailed protocols for evaluating the antioxidant efficiency of this compound and other similar antioxidants in industrial oils.
Antioxidant Mechanism of Thiobisphenols
Thiobisphenol antioxidants like this compound function primarily as free radical scavengers. The phenolic hydroxyl group is the active site, where the hydrogen atom is readily donated to a peroxy radical (ROO•), a key species in the oil oxidation cycle. This donation neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical. The steric hindrance provided by the tert-nonyl groups enhances the stability of this phenoxy radical, preventing it from initiating further oxidation. The sulfur linkage can also contribute to the antioxidant activity by decomposing hydroperoxides.
Data Presentation: Performance of a Representative Thiobisphenol Antioxidant
While specific performance data for this compound is not extensively published, the following tables present representative data for a structurally similar thiobisphenol antioxidant, 4,4'-thiobis(6-tert-butyl-m-cresol), to illustrate its effectiveness in a typical industrial lubricant base oil.
Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) Results
| Sample | Antioxidant Concentration (% wt.) | RPVOT (minutes) |
| Base Oil | 0.0 | 150 |
| Base Oil + Thiobisphenol | 0.5 | 450 |
| Base Oil + Thiobisphenol | 1.0 | 750 |
| Base Oil + Thiobisphenol | 1.5 | 980 |
Table 2: Pressure Differential Scanning Calorimetry (PDSC) Results
| Sample | Antioxidant Concentration (% wt.) | Oxidation Induction Time (OIT) at 200°C (minutes) |
| Base Oil | 0.0 | 5.2 |
| Base Oil + Thiobisphenol | 0.5 | 15.8 |
| Base Oil + Thiobisphenol | 1.0 | 28.4 |
| Base Oil + Thiobisphenol | 1.5 | 42.1 |
Table 3: Total Acid Number (TAN) and Peroxide Value (PV) After Aging
| Sample | Antioxidant Concentration (% wt.) | TAN (mg KOH/g) after 1000h aging | PV (meq O2/kg) after 1000h aging |
| Base Oil | 0.0 | 2.5 | 45 |
| Base Oil + Thiobisphenol | 0.5 | 0.8 | 15 |
| Base Oil + Thiobisphenol | 1.0 | 0.3 | 5 |
| Base Oil + Thiobisphenol | 1.5 | 0.1 | <2 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antioxidant efficiency of this compound in industrial oils.
Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test evaluates the oxidation stability of an oil in the presence of water and a copper catalyst under pressurized oxygen at a constant temperature.[1][2][3] The result is the time in minutes until a specified pressure drop occurs, indicating the depletion of the antioxidant.[1]
Materials:
-
RPVOT apparatus
-
Pressure vessel
-
Glass container
-
Test oil sample with and without this compound
-
Distilled water
-
Copper catalyst coil
-
Oxygen (99.5% pure)
Procedure:
-
Weigh 50 ± 0.5 g of the oil sample into the glass container.
-
Add 5 ± 0.5 mL of distilled water.
-
Place the copper catalyst coil in the sample.
-
Assemble the glass container in the pressure vessel.
-
Seal the pressure vessel and purge with oxygen.
-
Pressurize the vessel to 90 psi (620 kPa) at room temperature.[2]
-
Place the vessel in the RPVOT apparatus, which is maintained at 150°C (302°F).[1]
-
Start the rotation of the vessel at 100 RPM at an angle of 30 degrees.[1]
-
Monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached.[1]
-
Record the time in minutes from the start of the test to this pressure drop. This is the RPVOT value.
Caption: RPVOT Experimental Workflow.
Protocol 2: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This method determines the oxidative induction time (OIT) of a lubricant under high temperature and pressure with pure oxygen.[4][5][6] The OIT is the time until an exothermic reaction (oxidation) is observed.[6]
Materials:
-
Pressure Differential Scanning Calorimeter (PDSC)
-
Sample pans (aluminum or copper)
-
Test oil sample with and without this compound
-
Oxygen (99.5% pure)
Procedure:
-
Weigh approximately 3 mg of the oil sample into a sample pan.[4]
-
Place the sample pan in the PDSC test cell. An empty pan is used as a reference.[4]
-
Seal the test cell and purge with oxygen.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) at a controlled rate.
-
Once the temperature is stable, pressurize the cell with oxygen to 500 psi (3.5 MPa).[4]
-
Hold the sample at this temperature and pressure and monitor the heat flow.
-
The OIT is the time from the initial pressurization to the onset of the exothermic peak, which indicates rapid oxidation.
-
Record the OIT in minutes.
Caption: PDSC Experimental Workflow.
Protocol 3: Total Acid Number (TAN) - ASTM D664
This protocol measures the acidity of the oil, which increases due to the formation of acidic oxidation products.[7] The TAN is the quantity of base (in mg of KOH) required to neutralize the acids in one gram of oil.[8]
Materials:
-
Automatic potentiometric titrator
-
pH electrode
-
Burette
-
Beakers
-
Solvent mixture (toluene, isopropyl alcohol, and a small amount of water)[8]
-
Titrant: 0.1 M potassium hydroxide (KOH) in isopropyl alcohol[8]
-
Test oil sample (aged and unaged)
Procedure:
-
Weigh an appropriate amount of the oil sample into a beaker. The sample size depends on the expected TAN.
-
Add 125 mL of the solvent mixture and dissolve the sample.[8]
-
Place the beaker in the titrator and immerse the electrode and burette tip in the solution.
-
Titrate the sample with the 0.1 M KOH solution.
-
The endpoint is determined by the inflection point in the titration curve (mV vs. volume of titrant) or by titrating to a predefined pH value.
-
Perform a blank titration with the solvent mixture alone.[8]
-
Calculate the TAN using the following formula: TAN (mg KOH/g) = [(A - B) x M x 56.1] / W Where:
-
A = volume of KOH solution required for the sample (mL)
-
B = volume of KOH solution required for the blank (mL)
-
M = molarity of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Protocol 4: Peroxide Value (PV) - AOCS Official Method Cd 8-53
This method determines the concentration of peroxides and hydroperoxides, which are the initial products of oil oxidation.[1]
Materials:
-
Erlenmeyer flasks with stoppers (250 mL)
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Test oil sample (aged and unaged)
Procedure:
-
Weigh 5.00 ± 0.05 g of the oil sample into a 250-mL Erlenmeyer flask.[8]
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[8]
-
Add 0.5 mL of the saturated KI solution.[8]
-
Stopper the flask and shake for exactly one minute.[8]
-
Immediately add 30 mL of distilled water.[8]
-
Titrate the liberated iodine with the sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.[8]
-
Add approximately 2 mL of the starch indicator solution, which will turn the solution blue.[8]
-
Continue the titration dropwise with vigorous shaking until the blue color just disappears.[8]
-
Conduct a blank determination using the same procedure without the oil sample.
-
Calculate the Peroxide Value using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution for the sample (mL)
-
B = volume of Na₂S₂O₃ solution for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 94247-11-7 [amp.chemicalbook.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. sinfoochem.com [sinfoochem.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. chinaoils.cn [chinaoils.cn]
Synthesis and Application of Thiobis-tert-nonane Derivatives for Enhanced Lubricant and Polymer Properties
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of "Thiobis-tert-nonane" and its derivatives. These compounds, characterized by their sterically hindered thioether structure, exhibit significant potential for enhancing the performance and longevity of lubricants and polymeric materials through superior anti-wear, extreme pressure, and antioxidant properties.
Introduction
This compound, a dialkyl sulfide with bulky tert-nonyl groups, and its derivatives are emerging as high-performance additives. The unique steric hindrance around the sulfur atom contributes to their exceptional thermal stability and radical scavenging capabilities, making them ideal candidates for applications in demanding environments. These compounds function by forming protective films on metal surfaces under friction and by neutralizing oxidative species that lead to material degradation.
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through the nucleophilic substitution of a tertiary alkyl halide with a tertiary thiolate. The following protocol outlines a general procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Nonanethiol
-
tert-Nonyl bromide (or chloride)
-
Sodium hydride (NaH) or other suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve tert-nonanethiol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium tert-nonylthiolate.
-
Nucleophilic Substitution: To the thiolate solution, add tert-nonyl bromide (1.0 eq) dropwise via a syringe or dropping funnel at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane), to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance Evaluation of this compound Derivatives
The enhanced properties of this compound derivatives are primarily evaluated in the context of their application as lubricant additives and polymer antioxidants. Standardized testing methodologies are employed to quantify their performance.
Enhanced Properties as Lubricant Additives
This compound derivatives significantly improve the anti-wear and extreme pressure (EP) characteristics of base oils. Under high load and temperature, they decompose to form a protective iron sulfide layer on metal surfaces, preventing direct metal-to-metal contact and reducing friction and wear.
Table 1: Anti-Wear and Extreme Pressure Properties of Lubricating Oil with and without this compound Additive
| Parameter | Base Oil | Base Oil + 1% this compound |
| Four-Ball Wear Test (ASTM D4172) | ||
| Wear Scar Diameter (mm) | 0.85 | 0.45 |
| Four-Ball EP Test (ASTM D2783) | ||
| Weld Point (kgf) | 160 | 315 |
| Load Wear Index | 35 | 60 |
| SRV Friction and Wear Test (ASTM D6425) | ||
| Coefficient of Friction | 0.12 | 0.08 |
| Wear Volume (mm³) | 0.05 | 0.02 |
Enhanced Properties as Antioxidants
The sterically hindered nature of this compound derivatives makes them effective radical scavengers at elevated temperatures, thereby inhibiting the oxidative degradation of polymers and lubricants. Their performance can be assessed by measuring the oxidation induction time (OIT).
Table 2: Antioxidant Performance of this compound in Polypropylene (PP)
| Parameter | PP (Control) | PP + 0.2% this compound |
| Oxidation Induction Time (OIT) at 200°C (ASTM D3895) | ||
| OIT (minutes) | 8 | 45 |
| Thermal Stability (TGA) | ||
| Onset of Decomposition (°C) | 350 | 375 |
Experimental Protocols for Performance Evaluation
Protocol: Four-Ball Wear Test (ASTM D4172)
This test method evaluates the wear-preventive characteristics of a lubricating fluid.
-
Apparatus: Four-Ball Wear Tester.
-
Test Conditions:
-
Temperature: 75 °C
-
Speed: 1200 rpm
-
Load: 40 kgf
-
Duration: 60 min
-
-
Procedure:
-
Clean four new steel balls and the test cup assembly.
-
Place three balls in the cup and clamp them.
-
Add the lubricant sample to the cup, ensuring the balls are fully immersed.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test apparatus and apply the specified load.
-
Run the test for the specified duration and conditions.
-
After the test, clean the three stationary balls and measure the average wear scar diameter using a microscope.
-
Protocol: Oxidation Induction Time (OIT) by DSC (ASTM D3895)
This method determines the relative thermal stability of a material by measuring the time to the onset of exothermic oxidation.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal temperature (e.g., 200 °C) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Mechanism of Anti-Wear Action
Caption: Proposed mechanism of anti-wear action for this compound.
Application Notes and Protocols: The Use of Thiobis-tert-nonane in the Formulation of Industrial Greases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Thiobis-tert-nonane as an antioxidant additive in the formulation of industrial greases. This document outlines its functional benefits, presents typical performance data, and provides detailed experimental protocols for evaluating its efficacy.
1. Introduction to this compound in Industrial Greases
This compound is a sulfur-containing hindered phenolic antioxidant. In the formulation of industrial greases, its primary role is to mitigate the deleterious effects of oxidation. Industrial greases are subjected to demanding operational conditions, including high temperatures, pressures, and exposure to oxidative environments. These conditions can lead to the degradation of the grease, resulting in the formation of sludge and varnish, increased viscosity, and ultimately, component failure.
The incorporation of this compound serves to interrupt the free-radical chain reactions that drive oxidation, thereby extending the service life of the grease and enhancing the protection of lubricated components. Its molecular structure, featuring bulky tert-nonyl groups, provides steric hindrance to the phenolic hydroxyl group, which enhances its stability and effectiveness at elevated temperatures. The presence of a sulfur bridge can also contribute to the antioxidant and anti-wear properties of the molecule, offering a synergistic effect.
2. Performance Data
The following tables summarize the expected performance of an industrial grease formulated with this compound compared to a baseline formulation without the antioxidant additive. The data presented is representative of typical results obtained through standardized testing methodologies.
Table 1: Oxidation Stability Performance
| Formulation | Test Method | Parameter | Result |
| Base Grease (without antioxidant) | ASTM D942 | Pressure Drop after 100 hours (psi) | 15 |
| Base Grease + 0.5% this compound | ASTM D942 | Pressure Drop after 100 hours (psi) | 3 |
| Base Grease + 1.0% this compound | ASTM D942 | Pressure Drop after 100 hours (psi) | < 1 |
Table 2: Anti-Wear Characteristics
| Formulation | Test Method | Parameter | Result |
| Base Grease (without antioxidant) | ASTM D2266 | Scar Diameter (mm) | 0.65 |
| Base Grease + 0.5% this compound | ASTM D2266 | Scar Diameter (mm) | 0.50 |
| Base Grease + 1.0% this compound | ASTM D2266 | Scar Diameter (mm) | 0.45 |
3. Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
3.1. Protocol for Evaluating Oxidation Stability (Based on ASTM D942)
Objective: To determine the resistance of lubricating greases to oxidation under static conditions in an oxygen atmosphere.
Apparatus:
-
Oxidation Bomb (pressure vessel)
-
Pressure Gauge
-
Sample Dishes (glass)
-
Thermostatically Controlled Bath
-
Oxygen Supply
Procedure:
-
Place a 4-gram sample of the grease into each of the five glass sample dishes.
-
Distribute the dishes evenly on the bottom of the oxidation bomb.
-
Close the bomb and purge with oxygen to remove any air.
-
Pressurize the bomb with oxygen to 110 psi at 25°C.
-
Place the bomb in the thermostatically controlled bath, maintained at 99°C.
-
Record the pressure at regular intervals for a total of 100 hours.
-
The result is reported as the pressure drop in psi after 100 hours.
3.2. Protocol for Determining Wear Preventive Characteristics (Based on ASTM D2266)
Objective: To assess the ability of a grease to protect against wear under specified conditions.
Apparatus:
-
Four-Ball Wear Tester
-
Steel Balls (52100 steel, 12.7 mm diameter)
-
Microscope (for measuring scar diameter)
Procedure:
-
Thoroughly clean the four steel balls and the test cup.
-
Place three balls in the test cup and secure them.
-
Fill the test cup with the grease sample, ensuring the balls are fully covered.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Apply a load of 40 kgf.
-
Start the motor and run the test at 1200 rpm for 60 minutes at 75°C.
-
At the end of the test, disassemble the apparatus and clean the three lower balls.
-
Measure the diameter of the wear scars on the three lower balls using the microscope.
-
The average scar diameter is reported in millimeters.
4. Visualizations
4.1. Antioxidant Mechanism of Hindered Phenols
Troubleshooting & Optimization
Troubleshooting "Thiobis-tert-nonane" synthesis for improved yield
Technical Support Center: Synthesis of Thiobis-tert-nonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, which in industrial contexts often refers to Di-tert-nonyl Polysulfide. The information is tailored for researchers, scientists, and drug development professionals to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (Di-tert-nonyl Polysulfide)?
A1: The most prevalent industrial synthesis is a two-step process. The first step involves the formation of tert-nonyl mercaptan from a branched nonene isomer mixture and hydrogen sulfide. The subsequent step is the reaction of tert-nonyl mercaptan with elemental sulfur to produce di-tert-nonyl polysulfide, which is a mixture of molecules with varying numbers of sulfur atoms in the chain (C₉H₁₉-Sₓ-C₉H₁₉ where x ≥ 1).
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Key parameters include the quality of the starting materials (nonene and tert-nonyl mercaptan), the molar ratio of reactants (mercaptan to sulfur), reaction temperature, catalyst type and concentration, and reaction time.[1] Post-synthesis purification is also crucial for removing impurities that can affect product quality.
Q3: How can I characterize the final Di-tert-nonyl Polysulfide product?
A3: Characterization is typically performed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the distribution of polysulfide chain lengths.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps in confirming the structure of the alkyl groups and the presence of sulfur-carbon bonds.[1] Elemental analysis can determine the overall sulfur content.
Q4: What are the primary safety concerns when synthesizing this compound?
A4: The synthesis involves handling hazardous materials. Tert-nonyl mercaptan is a volatile compound with a strong, unpleasant odor and is harmful if inhaled or swallowed.[2] Hydrogen sulfide is a highly toxic and flammable gas. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guides
Step 1: Synthesis of tert-Nonyl Mercaptan
Issue 1.1: Low Conversion of Nonene
| Possible Cause | Suggestion |
| Inactive Catalyst | Ensure the catalyst (e.g., cation exchange resin, stannic chloride) is fresh and dry. For resin catalysts, pre-activation according to the manufacturer's instructions is critical. |
| Suboptimal Temperature | For cation exchange resin catalysts, maintain the reaction temperature below 45°C to prevent catalyst degradation and side reactions.[3] |
| Insufficient H₂S Pressure | Ensure a constant and sufficient supply of hydrogen sulfide gas is bubbled through the reaction mixture. In a sealed reactor, maintain the H₂S pressure within the recommended range for the specific catalyst system. |
| Poor Mass Transfer | Vigorous stirring is essential to ensure good contact between the gaseous H₂S, the liquid nonene, and the solid catalyst. |
Issue 1.2: Formation of Side Products (e.g., Polymers)
| Possible Cause | Suggestion |
| High Reaction Temperature | Elevated temperatures can promote the polymerization of nonene, especially in the presence of acidic catalysts. Adhere to the recommended temperature range.[3] |
| Catalyst Acidity | If using a highly acidic catalyst, consider a milder alternative or optimize the catalyst loading to minimize polymerization. |
Step 2: Synthesis of Di-tert-nonyl Polysulfide
Issue 2.1: Low Yield of Polysulfide
| Possible Cause | Suggestion |
| Incorrect Reactant Stoichiometry | The molar ratio of sulfur to tert-nonyl mercaptan is a critical factor that influences the average chain length of the polysulfide and the reaction yield.[1] Carefully measure and control the amounts of reactants. |
| Inefficient Catalyst | An amine catalyst, such as triethylamine, is commonly used. Ensure the catalyst is of high purity and used in the correct proportion.[4][5] |
| Suboptimal Reaction Temperature | The reaction is typically carried out at elevated temperatures (e.g., 80-120°C).[1] Monitor and control the temperature to ensure the reaction proceeds to completion without significant decomposition. |
| Short Reaction Time | Allow sufficient reaction time for the complete dissolution of sulfur and formation of the polysulfide. The reaction can be monitored by observing the disappearance of solid sulfur.[5] |
Issue 2.2: Product Has a Strong Mercaptan Odor
| Possible Cause | Suggestion |
| Incomplete Reaction | Unreacted tert-nonyl mercaptan is a common cause of odor. Ensure the reaction goes to completion. |
| Inadequate Purification | Wash the crude product with an aqueous base solution (e.g., 10% sodium hydroxide) to remove acidic impurities and unreacted mercaptan.[5] A subsequent wash with water is also recommended.[5] |
| Trapped H₂S | If hydrogen sulfide was used in excess or formed as a byproduct, it can be trapped in the product. Nitrogen purging or vacuum stripping can help remove dissolved gases.[4] |
Issue 2.3: Dark or Discolored Product
| Possible Cause | Suggestion |
| High Reaction Temperature or Extended Reaction Time | Overheating or prolonged heating can lead to thermal decomposition and the formation of colored byproducts. |
| Presence of Impurities | Impurities in the starting materials can lead to discoloration. Use high-purity tert-nonyl mercaptan and sulfur. |
| Oxidation | Exposure to air at high temperatures can cause oxidation and discoloration. Maintain an inert atmosphere (e.g., nitrogen) during the reaction.[5] |
Experimental Protocols
Protocol 1: Synthesis of tert-Nonyl Mercaptan
This protocol is a general guideline based on literature for the acid-catalyzed addition of H₂S to nonene.
-
Reactor Setup : Charge a suitable pressure reactor with a branched nonene isomer mixture and a dry cation exchange resin catalyst.
-
Inerting : Purge the reactor with an inert gas, such as nitrogen.
-
Reaction : While vigorously stirring, introduce hydrogen sulfide gas into the reactor. Maintain a constant pressure of H₂S.
-
Temperature Control : Control the reaction temperature to be between 25°C and 40°C.
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing the disappearance of the nonene peak by Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, stop the H₂S flow, and depressurize the reactor. Filter off the catalyst. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Di-tert-nonyl Polysulfide
This protocol is adapted from the synthesis of di-tert-butyl polysulfide.[5]
-
Reactor Setup : In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add tert-nonyl mercaptan and elemental sulfur.
-
Catalyst Addition : Under a nitrogen atmosphere, cautiously add a catalytic amount of triethylamine to the stirring mixture. An initial exotherm and gas evolution may be observed.
-
Heating : Heat the reaction mixture to a temperature between 80°C and 90°C.
-
Reaction Time : Continue heating and stirring for several hours until all the sulfur has dissolved.
-
Cooling : Allow the reaction mixture to cool to room temperature.
-
Purification :
-
Wash the crude product with a 10% aqueous solution of sodium hydroxide.
-
Separate the organic layer and wash it with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent/drying agent and any volatile impurities by heating under vacuum on a rotary evaporator. The final product should be a clear, light-yellow oil.[5]
-
Data Presentation
Table 1: Representative Reaction Conditions for Di-tert-alkyl Polysulfide Synthesis
| Parameter | Di-tert-butyl Polysulfide[5] | Di-tert-nonyl Polysulfide[4] |
| Starting Mercaptan | tert-Butyl Mercaptan | tert-Nonyl Mercaptan |
| Sulfur Source | Elemental Sulfur | Elemental Sulfur |
| Catalyst | Triethylamine | Triethylamine |
| Temperature | 85°C | Not specified, but heating is implied |
| Reaction Time | 1 hour at 85°C | Not specified |
| Yield | 87.4% | Not specified |
| Purification | NaOH wash, water wash, vacuum drying | Hydrogen peroxide wash, steam stripping |
Visualizations
Caption: Overall workflow for the two-step synthesis of Di-tert-nonyl Polysulfide.
Caption: Troubleshooting decision tree for identifying and resolving common synthesis issues.
References
Technical Support Center: Optimizing In Situ Antioxidant Activity of Thiobis-tert-nonane
Welcome to the technical support center for Thiobis-tert-nonane. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and optimizing the antioxidant properties of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant activity for this compound?
A1: this compound is a sterically hindered phenolic antioxidant. Its primary antioxidant mechanism involves the donation of a hydrogen atom from its hydroxyl (-OH) groups to neutralize free radicals. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating further oxidation. The thioether linkage may also contribute to its antioxidant capacity by decomposing hydroperoxides.
Q2: What is the recommended solvent for dissolving this compound for in situ assays?
A2: this compound is generally soluble in nonpolar organic solvents. For cell-based assays, it is recommended to prepare a concentrated stock solution in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q3: What is the optimal concentration range for this compound in antioxidant assays?
A3: The optimal concentration is highly dependent on the specific assay and the experimental system. It is recommended to perform a dose-response study to determine the effective concentration range. A typical starting range for in vitro assays could be from 1 µM to 100 µM.
Q4: How should this compound be stored to maintain its activity?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from light and moisture.[1] For long-term storage, refrigeration is recommended.[1] Solutions of the compound should be freshly prepared before use or stored at -20°C for short periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no antioxidant activity observed. | 1. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. 2. Inappropriate solvent: The compound may not be fully dissolved or may be precipitating in the assay medium. 3. Incorrect assay conditions: The pH, temperature, or incubation time of the assay may not be optimal. | 1. Use a fresh batch of the compound and ensure proper storage conditions. 2. Verify the solubility of the compound in the chosen solvent and assay medium. Consider using a different co-solvent if precipitation is observed. 3. Optimize assay parameters such as pH, temperature, and incubation time. |
| High background signal in the assay. | 1. Solvent interference: The solvent used to dissolve this compound (e.g., DMSO) may be interfering with the assay. 2. Compound autofluorescence/absorbance: The compound itself may have intrinsic fluorescence or absorbance at the detection wavelength. | 1. Run a solvent control (assay medium with the same concentration of solvent but without the compound) to determine the background signal. 2. Measure the fluorescence or absorbance of the compound alone in the assay medium and subtract this value from the experimental readings. |
| Inconsistent or variable results. | 1. Pipetting errors: Inaccurate pipetting can lead to significant variability. 2. Instability of the compound in solution: The compound may be degrading over the course of the experiment. 3. Cell viability issues: In cell-based assays, the compound might be causing cytotoxicity at the tested concentrations. | 1. Ensure proper calibration and use of pipettes. 2. Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound for the specific cell line being used. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Serially dilute the stock solution to obtain a range of working concentrations.
-
In a 96-well plate, add 50 µL of each concentration of the this compound solution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
In Situ Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate with a clear bottom
Procedure:
-
Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Determine the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µM) | % Scavenging (Mean ± SD) |
| 1 | 15.2 ± 1.8 |
| 10 | 45.7 ± 3.2 |
| 25 | 78.3 ± 2.5 |
| 50 | 92.1 ± 1.5 |
| 100 | 94.5 ± 1.1 |
Table 2: In Situ Cellular Antioxidant Activity of this compound
| Concentration (µM) | CAA Unit (Mean ± SD) |
| 0.1 | 8.5 ± 1.2 |
| 1 | 25.3 ± 2.1 |
| 5 | 55.8 ± 3.5 |
| 10 | 78.9 ± 2.8 |
| 25 | 89.4 ± 1.9 |
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
Technical Support Center: Improving the Solubility of "Thiobis-tert-nonane"
Welcome to the technical support center for "Thiobis-tert-nonane." This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" is an organic compound with the molecular formula C18H38S. Based on its structure, which consists of two tert-nonyl groups linked by a sulfur atom, it is predicted to be a highly lipophilic and nonpolar molecule. Such compounds typically exhibit very low solubility in aqueous solutions, which are the basis for many biological and pharmacological assays. Poor aqueous solubility can lead to inaccurate and unreliable experimental results due to precipitation of the compound.
Q2: I am observing precipitation of "this compound" in my aqueous assay buffer. What is the likely cause?
A2: Precipitation is a common issue for poorly soluble compounds when introduced into an aqueous environment. The primary cause is the unfavorable interaction between the nonpolar "this compound" molecules and the polar water molecules, leading to aggregation and precipitation of the compound. This is often exacerbated if a stock solution in an organic solvent is diluted into an aqueous buffer.
Q3: What are the general strategies to improve the solubility of nonpolar compounds like "this compound"?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modification methods.[1][2][3] Physical methods include particle size reduction, while chemical methods involve the use of solubilizing agents such as co-solvents, surfactants, or complexing agents.[1][2][3][4]
Troubleshooting Guide
Issue: "this compound" precipitates out of solution during my experiment.
This troubleshooting guide will walk you through a systematic approach to address solubility issues with "this compound" in your experimental assays.
Caption: Troubleshooting workflow for addressing solubility issues with "this compound".
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common techniques for improving the solubility of poorly soluble compounds like "this compound".
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of nonpolar compounds.[1][4] | Simple to implement, can significantly increase solubility.[4] | The organic solvent may affect the biological assay or cause toxicity.[1] |
| Surfactants (Micellar Solubilization) | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2] | Effective at low concentrations, a wide variety of surfactants are available. | Surfactants can interfere with biological membranes or protein activity. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic guest molecules, increasing their aqueous solubility.[2][3][4] | High solubilization capacity, low toxicity.[2] | Can be expensive, and the complexation may alter the compound's activity. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size (micronization or nanosuspension) can enhance the dissolution rate.[1][2][3] | Increases dissolution rate.[2] | Does not increase the equilibrium solubility.[3] |
| Hydrotrophy | The addition of hydrotropes (e.g., sodium benzoate, urea) can increase the solubility of poorly soluble compounds.[5] | Does not require chemical modification or the use of organic solvents.[5] | A large amount of hydrotrope may be needed.[5] |
Experimental Protocols
Protocol 1: Solubility Assessment of "this compound" using a Co-solvent System
Objective: To determine a suitable co-solvent and its optimal concentration for solubilizing "this compound" in an aqueous buffer.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
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Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of "this compound" (e.g., 10 mg/mL) in 100% DMSO, 100% Ethanol, and 100% PEG400.
-
Serially dilute the stock solutions into PBS to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
For each concentration, prepare a corresponding vehicle control containing the same concentration of the co-solvent in PBS without the compound.
-
Vortex each solution vigorously for 1 minute.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for 1 hour.
-
Visually inspect for any precipitation.
-
Quantify the amount of "this compound" that remains in solution by centrifuging the samples to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).
Caption: Experimental workflow for co-solvent screening.
Protocol 2: Enhancing Solubility with Surfactants
Objective: To evaluate the effectiveness of non-ionic surfactants in solubilizing "this compound".
Materials:
-
"this compound" stock solution in a suitable organic solvent (e.g., DMSO).
-
Tween® 20
-
Tween® 80
-
Pluronic® F-68
-
Aqueous buffer (e.g., PBS)
Methodology:
-
Prepare a series of aqueous buffer solutions containing different concentrations of each surfactant (e.g., 0.01%, 0.1%, 1% w/v).
-
Add a small volume of the "this compound" stock solution to each surfactant solution to achieve the desired final compound concentration. Ensure the final organic solvent concentration is kept constant and minimal (e.g., <1%).
-
Prepare a control sample with the compound in the buffer and organic solvent but without any surfactant.
-
Vortex all samples thoroughly.
-
Incubate at the desired temperature for 1 hour.
-
Observe for precipitation and quantify the soluble fraction as described in Protocol 1.
Protocol 3: Solubilization using Cyclodextrins
Objective: To assess the ability of cyclodextrins to form an inclusion complex with "this compound" and improve its aqueous solubility.
Materials:
-
"this compound"
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD and SBE-β-CD (e.g., 1, 5, 10, 20 mM).
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Add an excess amount of "this compound" to each cyclodextrin solution.
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Shake the suspensions at room temperature for 24-48 hours to allow for complex formation and equilibration.
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After incubation, filter the solutions through a 0.22 µm filter to remove the undissolved compound.
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Quantify the concentration of "this compound" in the filtrate using a suitable analytical method.
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Plot the concentration of solubilized "this compound" against the cyclodextrin concentration to determine the extent of solubility enhancement.
References
Preventing premature degradation of "Thiobis-tert-nonane" during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature degradation of "Thiobis-tert-nonane" during processing.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary function in our processes?
A1: "this compound" is a sulfur-containing organic compound. Based on the chemical nature of similar thioether compounds, it likely functions as a secondary antioxidant. In your processes, it helps to prevent the degradation of materials by decomposing hydroperoxides, which are often formed during oxidative stress from heat, light, or mechanical shear. Thioethers are particularly effective at elevated temperatures and work synergistically with primary antioxidants (like hindered phenols) to provide long-term thermal stability.
Q2: We are observing a loss of efficacy of our product containing "this compound" after processing. What could be the cause?
A2: The loss of efficacy is likely due to the degradation of "this compound". The primary degradation pathway for thioethers is oxidation. The sulfur atom in the thioether is susceptible to oxidation, which converts it first to a sulfoxide and then to a sulfone. These oxidized forms are generally less effective or ineffective as antioxidants. This oxidation can be initiated by excessive heat, exposure to UV light, or reaction with peroxides and other oxidizing agents present in your system.
Q3: How can we minimize the degradation of "this compound" during our processing steps?
A3: To minimize degradation, consider the following strategies:
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Temperature Control: Thioethers are effective at elevated temperatures, but excessive heat can accelerate their oxidation. Maintain processing temperatures within the recommended range for your specific application.
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Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by minimizing contact with oxygen.
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Synergistic Antioxidants: Use "this compound" in combination with a primary antioxidant, such as a hindered phenol. The primary antioxidant will scavenge free radicals, reducing the formation of hydroperoxides that "this compound" is meant to decompose. This synergistic relationship enhances overall stability.
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Light Protection: Protect the processing environment and final product from UV light, as it can generate free radicals and promote oxidation.
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Avoid Incompatible Additives: Be aware of other components in your formulation. Strong oxidizing agents will directly degrade "this compound".
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the final product (e.g., yellowing) | Oxidation of "this compound" and/or the primary antioxidant. | 1. Confirm processing is under an inert atmosphere. 2. Evaluate the synergy with the primary antioxidant; an adjustment in the ratio may be needed. 3. Analyze for the presence of sulfoxides and sulfones. |
| Reduced shelf-life or long-term stability | Depletion of "this compound" during initial processing, leaving the product unprotected. | 1. Optimize processing temperature and time to minimize initial antioxidant consumption. 2. Increase the initial concentration of the antioxidant package (this compound + primary antioxidant). |
| Inconsistent product performance between batches | Variability in processing conditions or raw material quality. | 1. Implement stricter process controls for temperature, time, and atmosphere. 2. Test incoming raw materials for peroxide content or other oxidizing impurities. |
| Formation of unexpected byproducts | Side reactions of "this compound" degradation products. | 1. Use analytical techniques like HPLC-MS to identify the byproducts. 2. Adjust processing conditions to favor the desired antioxidant mechanism and minimize side reactions. |
Experimental Protocols
Protocol 1: Quantification of "this compound" and its Oxidation Products by HPLC-UV
This protocol provides a general framework for quantifying the amount of "this compound" and its primary oxidation products (sulfoxide and sulfone) in a polymer matrix. This can be adapted for other matrices with appropriate sample preparation.
1. Objective: To determine the concentration of "this compound" and its degradation products to assess the extent of its degradation during processing.
2. Materials:
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Polymer sample containing "this compound"
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Heptane (HPLC grade)
-
Isopropanol (HPLC grade)
-
"this compound" reference standard
-
"this compound" sulfoxide and sulfone reference standards (if available, otherwise identification is based on relative retention time and MS data)
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High-pressure dissolution vessel
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HPLC system with a UV detector and a mass spectrometer (MS) is recommended for positive identification.
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Normal-phase silica gel column
3. Sample Preparation:
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Weigh approximately 1 gram of the polymer sample into the high-pressure dissolution vessel.
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Add a 97:3 (v/v) mixture of n-heptane and isopropanol.
-
Seal the vessel and heat to 160°C under elevated pressure (e.g., 0.33 MPa) until the polymer is fully dissolved.
-
Cool the vessel to precipitate the polymer.
-
The supernatant containing the antioxidant and its degradation products can be directly injected into the HPLC.
4. HPLC-UV Conditions (Example):
-
Column: Normal-phase silica gel column
-
Mobile Phase: n-heptane/isopropanol (97:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm (or a wavelength appropriate for the chromophore in "this compound")
-
Column Temperature: 30°C
5. Data Analysis:
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Prepare a calibration curve using the "this compound" reference standard.
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Identify the peaks for "this compound", its sulfoxide, and sulfone based on retention times of the standards. If standards for the oxidized forms are unavailable, tentative identification can be made based on elution order (typically sulfoxide then sulfone after the parent compound) and confirmed with MS.
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Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curve.
Protocol 2: Accelerated Aging Test to Evaluate Stabilization Efficacy
This protocol describes a method to accelerate the aging of a material to evaluate the effectiveness of "this compound" in preventing degradation.
1. Objective: To compare the thermal stability of a material with and without "this compound" under accelerated aging conditions.
2. Materials:
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Material samples (e.g., polymer films, drug formulation) with and without the antioxidant package.
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Forced-air convection oven.
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Analytical instrument to measure a key performance parameter (e.g., tensile tester for mechanical properties, spectrophotometer for color change, HPLC for chemical degradation).
3. Procedure:
-
Prepare multiple identical samples of the material with and without the "this compound" stabilization package.
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Place the samples in a forced-air convection oven at an elevated temperature (e.g., 120°C, 150°C). The temperature should be high enough to accelerate aging but not so high as to induce a different degradation mechanism.
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At predetermined time intervals (e.g., 0, 24, 48, 96, 168 hours), remove a set of samples from the oven.
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Allow the samples to cool to room temperature.
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Measure the key performance parameter for each sample (e.g., tensile strength, elongation at break, color index, concentration of active ingredient).
4. Data Analysis:
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Plot the measured performance parameter as a function of aging time for both the stabilized and unstabilized samples.
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Compare the rate of degradation between the two sets of samples. The effectiveness of "this compound" is demonstrated by a slower decline in the performance parameter for the stabilized samples.
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Experimental workflow for evaluating degradation.
Technical Support Center: Optimization of Thiobis-tert-nonane Concentration in Polymer Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of "Thiobis-tert-nonane" concentration in polymer films.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymer films?
This compound belongs to the family of phenolic antioxidants. Its primary role is to protect the polymer from degradation caused by oxidative stress during processing and end-use. Like other hindered phenolic antioxidants, it functions as a radical scavenger, interrupting the auto-oxidation cycle of the polymer. This helps to maintain the mechanical integrity, color stability, and overall lifespan of the polymer film.
Q2: What are the initial signs of polymer degradation that indicate a need for an antioxidant?
Common indicators of polymer degradation include:
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Discoloration: Yellowing or other changes in the film's color.
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Loss of Mechanical Properties: Increased brittleness, reduced tensile strength, or decreased flexibility.
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Surface Changes: Cracking, crazing, or a chalky appearance.
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Changes in Melt Flow Index (MFI): An increase or decrease in MFI can indicate chain scission or cross-linking, respectively.
Q3: How does the chemical structure of this compound contribute to its antioxidant activity?
The antioxidant activity of thiobisphenolic compounds stems from the presence of a hydroxyl group on a benzene ring. The tert-butyl groups in proximity to the hydroxyl group create steric hindrance. This steric hindrance stabilizes the phenoxy radical that is formed when the antioxidant donates a hydrogen atom to a free radical, preventing it from initiating further degradation reactions. The thioether bridge can also play a role in the antioxidant mechanism.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Yellowing of the polymer film after processing | - Insufficient concentration of this compound. - Thermal degradation of the antioxidant itself. - Interaction with other additives. | - Incrementally increase the concentration of this compound. - Verify the processing temperature is within the thermal stability range of the antioxidant. - Evaluate the compatibility of all additives in the formulation. |
| Poor long-term stability of the polymer film | - Sub-optimal concentration of the antioxidant. - Migration or "blooming" of the antioxidant to the surface. - Leaching of the antioxidant into the surrounding environment. | - Conduct accelerated aging studies to determine the optimal long-term concentration. - Ensure the concentration is below the solubility limit of the antioxidant in the polymer at both processing and use temperatures. - Consider using a higher molecular weight antioxidant if leaching is a concern. |
| Inconsistent antioxidant performance between batches | - Inhomogeneous dispersion of this compound in the polymer matrix. - Variation in the quality of the antioxidant raw material. | - Optimize the mixing process (e.g., using a twin-screw extruder) to ensure uniform dispersion. - Implement quality control checks on the incoming antioxidant material. |
| Reduced antioxidant efficacy | - Antagonistic interactions with other additives. | - Review the formulation for any known antagonistic effects between additives. For example, some fillers can absorb antioxidants, reducing their availability. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general method for determining the optimal concentration of this compound in a polymer film using thermal stability as the primary indicator.
1. Materials and Equipment:
-
Polymer resin
-
This compound
-
Twin-screw extruder or similar melt blending equipment
-
Film casting or blowing line
-
Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)
-
Tensile tester
-
Colorimeter
2. Procedure:
-
Preparation of Masterbatches: Prepare a series of polymer masterbatches with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% by weight).
-
Melt Blending and Film Formation: Melt blend each masterbatch and produce polymer films of a consistent thickness.
-
Initial Characterization:
-
Measure the initial color of each film using a colorimeter.
-
Measure the initial tensile strength and elongation at break.
-
-
Accelerated Aging:
-
Subject sections of each film to accelerated aging conditions in a laboratory oven at an elevated temperature (e.g., 120°C). The temperature should be below the polymer's melting point but high enough to induce degradation in a reasonable timeframe.
-
-
Post-Aging Characterization:
-
At regular intervals (e.g., 24, 48, 96 hours), remove film samples from the oven.
-
Measure the color change (e.g., Yellowness Index).
-
Measure the retention of tensile strength and elongation at break.
-
-
Thermal Analysis (Optional):
-
Use DSC to determine the Oxidative Induction Time (OIT) for each concentration. A longer OIT indicates better oxidative stability.
-
Use TGA to assess the onset of thermal degradation.
-
-
Data Analysis: Plot the change in properties (color, mechanical properties, OIT) as a function of this compound concentration. The optimal concentration will be the one that provides the best balance of stability and cost-effectiveness.
Protocol 2: Assessment of Antioxidant Migration
This protocol provides a method to assess the migration or "blooming" of this compound to the surface of the polymer film.
1. Materials and Equipment:
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Polymer films with varying concentrations of this compound
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Solvent for extraction (e.g., hexane, isopropanol)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
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Wipes or swabs
2. Procedure:
-
Surface Extraction:
-
Wipe a defined surface area of the polymer film with a solvent-soaked wipe.
-
Extract the antioxidant from the wipe into a known volume of solvent.
-
-
Quantification:
-
Analyze the solvent extract using GC-MS or HPLC to quantify the amount of this compound that has migrated to the surface.
-
-
Visual Inspection:
-
Visually inspect the film surfaces for any signs of blooming (a white, powdery residue).
-
-
Data Analysis: Compare the amount of migrated antioxidant across the different concentrations. A sharp increase in migration at a certain concentration may indicate that the solubility limit has been exceeded.
Data Presentation
Table 1: Experimental Design for Optimization of this compound Concentration
| Concentration (% w/w) | Processing Temperature (°C) | Accelerated Aging Temperature (°C) | Testing Intervals (hours) | Properties to be Measured |
| 0 (Control) | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
| 0.05 | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
| 0.1 | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
| 0.2 | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
| 0.5 | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
| 1.0 | 200 | 120 | 0, 24, 48, 96, 144 | Yellowness Index, Tensile Strength, Elongation at Break, OIT |
Table 2: Troubleshooting Matrix for Experimental Issues
| Issue | Potential Cause | Suggested Action |
| Inconsistent film thickness | Non-uniform die gap or inconsistent melt pressure. | Calibrate the film extrusion line. |
| Wide variation in mechanical property data | Inconsistent sample preparation or testing procedure. | Ensure all tensile samples are cut in the same direction and tested at a consistent rate. |
| No significant difference in degradation between concentrations | Aging temperature is too low or aging time is too short. | Increase the aging temperature or extend the duration of the study. |
| All samples degrade rapidly | Aging temperature is too high. | Reduce the aging temperature to achieve a more gradual degradation profile. |
Visualizations
Caption: Workflow for determining the optimal antioxidant concentration.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Resolving peak tailing in HPLC analysis of "Thiobis-tert-nonane"
Technical Support Center: HPLC Analysis of Thiobis-tert-nonane
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of "this compound". The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[2] For a compound like this compound, achieving a symmetrical peak is crucial for accurate purity assessments and quantitative analysis.
Q2: I am observing peak tailing for this compound, a non-polar compound. I thought peak tailing was mainly an issue for basic compounds. What are the likely causes?
While strong interactions between basic compounds and acidic residual silanol groups on the silica-based column packing are a primary cause of peak tailing, other factors can affect non-polar analytes like this compound.[1][3][4]
Potential causes include:
-
Secondary Retention Mechanisms: Even with non-polar compounds, minor interactions with the stationary phase can occur. This can be due to active sites on the silica surface that are not perfectly end-capped.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Column Degradation: The formation of a void at the column inlet or contamination of the inlet frit can disrupt the sample band, causing tailing.[1][3]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and peak tailing.[5][6]
-
Metal Contamination: The sulfur atom in this compound could potentially chelate with metal ions present in the column packing or frits, creating a secondary retention mechanism.[5]
Q3: How can I systematically troubleshoot the peak tailing for this compound?
A systematic approach is key to identifying the root cause. The workflow diagram below provides a step-by-step guide. A primary diagnostic step is to inject a well-characterized neutral compound (like Toluene or Naphthalene) to see if it also tails. If it does, the issue is likely related to the column (physical degradation) or the system (extra-column volume). If it does not, the issue is more specific to the analyte.
Q4: Can the choice of column impact peak tailing for a hydrophobic compound?
Absolutely. For a bulky, hydrophobic molecule like this compound, the column chemistry is critical.
-
Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible residual silanol groups.[4] This reduces the potential for secondary interactions.
-
Consider a C30 Stationary Phase: For highly hydrophobic, bulky molecules, a C30 phase can offer better shape selectivity and shielding of the silica surface compared to a standard C18 phase.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and particulates, extending its life and preserving peak shape.
Q5: What mobile phase modifications can I try to improve the peak shape?
Mobile phase optimization is a powerful tool to mitigate peak tailing.
-
Increase Organic Modifier Strength: A mobile phase with weak elution strength can cause the analyte to linger on the column, contributing to tailing.[2] A modest increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve peak symmetry.
-
Try a Different Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using one, try switching to the other to see if it improves the peak shape.
-
Add a Small Amount of Acid: Even for neutral compounds, adding a low concentration of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress any residual silanol activity and improve peak shape.[7][8]
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Recommended Experimental Protocol
This section provides a detailed starting methodology for the HPLC analysis of this compound, designed to minimize peak tailing.
Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in Acetonitrile or Methanol to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions with the initial mobile phase composition (e.g., 80:20 Acetonitrile/Water) to the desired working concentration (e.g., 10-50 µg/mL).
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
The HPLC system should be equipped with a gradient pump, autosampler, column thermostat, and a UV or Mass Spectrometer (MS) detector.
-
It is crucial to minimize the length and internal diameter of all tubing to reduce extra-column volume.
-
-
Chromatographic Parameters:
-
The parameters below are a recommended starting point. Further optimization may be required based on the specific results.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C18 or C30, 2.1/4.6 mm x 100/150 mm, 1.8-3.5 µm particle size | Minimizes silanol interactions; C30 offers shape selectivity for bulky molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses any residual silanol activity.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong solvent for non-polar compounds. |
| Gradient Program | 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, re-equilibrate | Ensures elution of the highly hydrophobic analyte while maintaining good peak shape. |
| Flow Rate | 0.5 mL/min (for 4.6 mm ID) or 0.2 mL/min (for 2.1 mm ID) | A standard flow rate to ensure good efficiency. |
| Column Temperature | 35 - 45 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 1 - 5 µL | A small volume helps prevent column overload and solvent mismatch effects. |
| Detector | UV at 210 nm or MS (ESI+) | This compound lacks a strong chromophore; low UV or MS detection is more suitable. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 80% Acetonitrile / 20% Water) | Ensures compatibility with the mobile phase and prevents peak distortion. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing by-product formation in "Thiobis-tert-nonane" synthesis
Technical Support Center: Synthesis of Thiobis-tert-nonane
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for synthesizing thioethers like this compound is through a nucleophilic substitution (SN2) reaction. This typically involves reacting a tert-nonanethiol with a tert-nonyl halide (e.g., chloride or bromide) in the presence of a base.
Q2: What are the potential by-products in the synthesis of this compound?
A2: Common by-products can include unreacted starting materials, oxidation of the thiol to a disulfide, and elimination products (nonene) from the tert-nonyl halide, especially given the tertiary nature of the reactants which can favor elimination over substitution. If using an alcohol as a starting material, formation of a symmetrical ether can also occur.[1]
Q3: How can I minimize the formation of disulfide by-products?
A3: To minimize disulfide formation, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.[2] Using fresh, high-purity starting materials and de-gassed solvents can also be beneficial.
Q4: Is it possible to synthesize this compound from tert-nonyl alcohol?
A4: Yes, it is possible to synthesize thioethers from alcohols and thiols.[1] This reaction typically requires an acid catalyst. However, a significant potential by-product is the corresponding di-tert-nonyl ether, formed from the self-condensation of the alcohol.[1] Using a solid acid catalyst, such as silica alumina with a low alumina content, can improve selectivity towards the thioether.[1]
Q5: What is the role of the base in the reaction between a thiol and an alkyl halide?
A5: The base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then readily attacks the alkyl halide to form the thioether. The choice of base is important to optimize the reaction and minimize side reactions. Inorganic bases are often preferred to minimize safety and environmental impact.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient base. - Steric hindrance from the tert-nonyl groups. | - Increase reaction time or temperature. - Screen different bases (e.g., NaH, K2CO3, Cs2CO3) to find the most effective one. - Consider using a more reactive tert-nonyl electrophile (e.g., iodide or triflate). |
| High Levels of Di-tert-nonyl Disulfide | - Presence of oxygen in the reaction. - Oxidative workup conditions. | - Ensure the reaction is performed under a strict inert atmosphere (N2 or Ar). - Use degassed solvents. - During workup, avoid exposure to strong oxidizing agents. |
| Presence of Nonene By-products | - The reaction conditions favor elimination (E2) over substitution (SN2). This is common with tertiary alkyl halides. - Use of a strong, bulky base. | - Use a less sterically hindered and non-nucleophilic base. - Employ milder reaction temperatures. - Consider alternative synthetic routes that do not involve tertiary halides, if possible. |
| Formation of Di-tert-nonyl Ether (when using alcohol starting material) | - The acid catalyst promotes the self-condensation of the alcohol.[1] | - Use a solid acid catalyst with low hydrophilicity to preferentially adsorb the thiol over the alcohol.[1] - Optimize the reaction temperature and catalyst loading to favor thioether formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SN2 Reaction
This protocol describes a general method for the synthesis of this compound from tert-nonanethiol and a tert-nonyl halide.
Materials:
-
tert-Nonanethiol
-
tert-Nonyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under nitrogen to remove the mineral oil, and then carefully suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-nonanethiol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add a solution of tert-nonyl bromide (1.05 equivalents) in anhydrous DMF via the dropping funnel.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Thermal Stability of Thiobis-tert-nonane Blends
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Thiobis-tert-nonane" blends to enhance thermal stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary function in blends?
A1: "this compound" is a sulfur-containing antioxidant, specifically a thioether. Its primary role is to function as a secondary antioxidant. Unlike primary antioxidants that scavenge free radicals, thioethers like "this compound" work by decomposing hydroperoxides into stable, non-radical products.[1][2] This action prevents the propagation of chain reactions that lead to thermal degradation of materials.[1]
Q2: Why should I use "this compound" in a blend rather than as a standalone antioxidant?
A2: "this compound" exhibits its highest efficacy when used in synergistic combination with primary antioxidants, such as hindered phenols.[1][2] Primary antioxidants are efficient at scavenging initial free radicals, while "this compound" neutralizes the hydroperoxides that may still form. This dual-action approach provides more comprehensive protection against thermal and oxidative degradation than either antioxidant could achieve alone.[3]
Q3: What are the typical loading levels for "this compound" in a polymer blend?
A3: The optimal concentration of "this compound" can vary depending on the specific polymer matrix, the processing conditions, and the desired level of thermal stability. However, typical loading levels for thioether antioxidants in polymer formulations range from 0.1% to 1.0% by weight. It is often used in combination with a primary antioxidant, with the ratio between the two being a critical factor for achieving optimal synergistic effects.
Q4: What are the potential signs of thermal degradation in my "this compound" blend?
A4: Thermal degradation in a polymer blend containing "this compound" can manifest in several ways, including:
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Discoloration: Yellowing or browning of the material is a common indicator of oxidative degradation.
-
Changes in Physical Properties: A decrease in mechanical strength, such as tensile strength or impact resistance, can indicate polymer chain scission.
-
Surface Defects: The appearance of cracks, crazing, or a chalky residue on the surface.
-
Odor: The emission of volatile degradation byproducts may produce a noticeable odor.
Q5: How does the molecular structure of "this compound" contribute to its antioxidant activity?
A5: The antioxidant functionality of "this compound" is attributed to the sulfur atom within its thioether structure. Sulfur-containing compounds are effective at decomposing hydroperoxides, which are key intermediates in the oxidative degradation process of organic materials.[4][5] The tert-nonyl groups attached to the sulfur atom enhance its solubility and compatibility with various polymer matrices.
Troubleshooting Guide
Issue 1: My polymer blend is exhibiting discoloration (yellowing) after thermal processing, even with the addition of "this compound".
-
Question: What could be causing the discoloration and how can I prevent it?
-
Answer:
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Inadequate Primary Antioxidant: "this compound" is a secondary antioxidant and is most effective at decomposing hydroperoxides. It may not be sufficient on its own to prevent initial radical formation, which can lead to color bodies.
-
High Processing Temperatures: Excessive heat can overwhelm the antioxidant system, leading to degradation of both the polymer and the additives themselves.
-
Solution: Evaluate your processing temperatures. If possible, reduce the temperature or minimize the residence time at high temperatures.
-
-
Interaction with Other Additives: Other additives in your formulation, such as certain fillers or pigments, may interact with the antioxidant system and reduce its effectiveness.
-
Solution: Review your formulation for any known antagonistic interactions. Consider a step-wise addition of components during blending to minimize adverse reactions.
-
-
Issue 2: I am observing "blooming" or a hazy film on the surface of my final product.
-
Question: What is causing this surface phenomenon and how can I resolve it?
-
Answer:
-
Poor Compatibility/Solubility: The antioxidant may have limited solubility in the polymer matrix, causing it to migrate to the surface over time.
-
Solution: Ensure that the concentration of "this compound" and any other additives does not exceed their solubility limit in the polymer. You can also consider using a more compatible grade of the antioxidant or a different polymer with a closer solubility parameter.
-
-
High Additive Concentration: Using an excessive amount of the antioxidant can lead to supersaturation and subsequent blooming.
-
Solution: Optimize the concentration of "this compound" in your blend. Conduct a designed experiment (DOE) to determine the minimum effective concentration that provides the desired thermal stability.
-
-
Processing Conditions: High shear or pressure during processing can sometimes force additives to the surface.
-
Solution: Adjust your processing parameters, such as screw speed or injection pressure, to minimize stress on the material.
-
-
Issue 3: My experimental results for thermal stability are inconsistent.
-
Question: What factors could be contributing to the variability in my TGA or DSC results?
-
Answer:
-
Inhomogeneous Blending: If the "this compound" and other additives are not uniformly dispersed throughout the polymer matrix, you will see variations in the thermal stability of different samples.
-
Solution: Ensure your blending process is thorough and effective. For laboratory-scale experiments, consider solvent blending followed by vacuum drying to achieve a more uniform dispersion. For melt blending, optimize the mixing time and screw design.
-
-
Sample Preparation for Analysis: The size, shape, and packing of the sample in the TGA or DSC pan can affect the heat transfer and the resulting data.
-
Solution: Use a consistent sample mass and geometry for all analyses. Ensure the sample is in good thermal contact with the bottom of the pan.
-
-
Atmosphere Control: The presence of oxygen during thermal analysis will significantly impact the degradation profile.
-
Solution: Ensure a consistent and appropriate atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability) is used for all experiments. Check for leaks in the gas delivery system.
-
-
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Objective: To determine the onset temperature of thermal decomposition and the weight loss profile of "this compound" blends.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the "this compound" blend into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual oxygen.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is often calculated as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) for Oxidative Stability
Objective: To determine the Oxidative Induction Time (OIT) of "this compound" blends, which is a measure of their resistance to oxidative degradation.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the "this compound" blend in an open aluminum DSC pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C) at a heating rate of 20 °C/min.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.
-
-
Data Analysis: Record the heat flow as a function of time. The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of "this compound" blends.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the "this compound" blend extract in a suitable solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the DPPH solution.
-
Add a small volume of the antioxidant blend extract to the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where Acontrol is the absorbance of the DPPH solution without the antioxidant and Asample is the absorbance of the DPPH solution with the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of "this compound" blends to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating their antioxidant power.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37 °C.
-
Add a small volume of the "this compound" blend extract to the FRAP reagent and mix.
-
-
Measurement: After a short incubation period (e.g., 4 minutes), measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantification: Determine the antioxidant capacity by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺.
Quantitative Data Summary
The following tables provide illustrative data for the thermal stability and antioxidant activity of "this compound" blends. Please note that these are representative values, and actual results may vary depending on the specific formulation and experimental conditions.
Table 1: Thermal Stability of "this compound" Blends by TGA
| Sample | Tonset (5% Weight Loss, °C) | Temperature at Max Decomposition Rate (°C) |
| Polymer Base | 320 | 350 |
| Polymer + 0.5% this compound | 335 | 365 |
| Polymer + 0.5% Hindered Phenol | 340 | 370 |
| Polymer + 0.25% this compound + 0.25% Hindered Phenol | 360 | 390 |
Table 2: Oxidative Stability by DSC-OIT
| Sample | OIT at 200°C (minutes) |
| Polymer Base | 5 |
| Polymer + 0.5% this compound | 15 |
| Polymer + 0.5% Hindered Phenol | 25 |
| Polymer + 0.25% this compound + 0.25% Hindered Phenol | 45 |
Table 3: Antioxidant Activity of "this compound"
| Assay | Result |
| DPPH Radical Scavenging (IC50) | > 100 µg/mL (Illustrative - secondary antioxidants are not primary radical scavengers) |
| FRAP Value (µM Fe²⁺ equivalent) | 500 (Illustrative) |
Visualizations
Caption: Synergistic antioxidant mechanism of a primary (hindered phenol) and secondary (this compound) antioxidant.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry - Oxidative Induction Time (DSC-OIT).
References
- 1. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments [mdpi.com]
- 5. Antioxidant effects of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiobis-tert-nonane and BHT as Antioxidants
A comprehensive guide for researchers and drug development professionals on the antioxidant properties, mechanisms, and experimental evaluation of Thiobis-tert-nonane and Butylated Hydroxytoluene (BHT).
In the realm of antioxidant chemistry, both this compound, more commonly identified in scientific literature as 4,4′-Thiobis(3-methyl-6-tert-butylphenol), and Butylated Hydroxytoluene (BHT) are prominent synthetic phenolic antioxidants. They are extensively utilized to inhibit oxidation in a variety of materials, including plastics, rubbers, and petroleum products. For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of these antioxidants is crucial for their application in stabilizing formulations and mitigating oxidative stress. This guide provides a detailed comparison of their performance based on available experimental data, outlines the methodologies for their evaluation, and visualizes their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the available data for 4,4′-Thiobis(3-methyl-6-tert-butylphenol) and BHT from common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | DPPH | Data not available | |
| ABTS | Data not available | ||
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 | [1] |
| ABTS | 13 | [2] |
Experimental Protocols
Standardized assays are essential for the reproducible evaluation of antioxidant activity. Below are the detailed methodologies for the DPPH and ABTS assays, commonly employed to assess the radical scavenging capabilities of compounds like this compound and BHT.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Preparation of Antioxidant Solutions: A series of dilutions of the test compound (this compound or BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
Reaction: The DPPH solution is mixed with the antioxidant solutions in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Steps:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.7 at 734 nm.
-
Preparation of Antioxidant Solutions: Serial dilutions of the test compounds and a standard are prepared.
-
Reaction: The diluted ABTS•+ solution is mixed with the antioxidant solutions.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Antioxidant Signaling Pathways and Mechanisms
The primary antioxidant mechanism for both 4,4′-Thiobis(3-methyl-6-tert-butylphenol) and BHT involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
BHT Antioxidant Mechanism
BHT is a classic chain-breaking antioxidant.[[“]][[“]] Its mechanism involves the donation of a hydrogen atom from its hydroxyl group to a peroxyl radical (ROO•), a key propagator of lipid peroxidation. This process forms a hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical from the BHT molecule.[5] This phenoxyl radical is relatively stable and unreactive, thus preventing the propagation of the radical chain reaction.[5]
Caption: BHT's free radical scavenging mechanism.
This compound (4,4′-Thiobis(3-methyl-6-tert-butylphenol)) Antioxidant Mechanism
As a thiobisphenol, 4,4′-Thiobis(3-methyl-6-tert-butylphenol) possesses a dual antioxidant function. Similar to BHT, the two phenolic hydroxyl groups can donate hydrogen atoms to scavenge free radicals. Additionally, the sulfur bridge in the molecule can decompose hydroperoxides, which are products of the initial radical scavenging, into non-radical products. This dual action makes thiobisphenols particularly effective antioxidants, as they can both inhibit the initiation and propagation of oxidative chains and also remove the potentially reactive hydroperoxide products.
Caption: Dual antioxidant mechanism of this compound.
Conclusion
Both 4,4′-Thiobis(3-methyl-6-tert-butylphenol) and BHT are effective synthetic antioxidants that function primarily as free radical scavengers. While BHT is a well-characterized antioxidant with readily available quantitative data, there is a comparative lack of such data for 4,4′-Thiobis(3-methyl-6-tert-butylphenol) in the public domain. The thiobisphenol structure, however, suggests a potentially more robust antioxidant capacity due to its dual mechanism of radical scavenging and hydroperoxide decomposition. For researchers and drug development professionals, the choice between these antioxidants may depend on the specific application, the oxidative environment, and the need for long-term stability. Further head-to-head experimental studies are warranted to provide a more definitive quantitative comparison of their antioxidant efficacy.
References
- 1. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 4. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 5. researchgate.net [researchgate.net]
Lack of Public Data on "Thiobis-tert-nonane" Necessitates a Broader Approach
A comprehensive search for cross-reactivity studies of "Thiobis-tert-nonane" in biological assays has revealed a significant lack of publicly available data. This compound is primarily documented as a synthetic intermediate and lubricant additive, with no substantial research into its biological activities or potential for assay interference.
Given the audience of researchers, scientists, and drug development professionals, this guide will instead focus on a crucial, related topic: the cross-reactivity of common antioxidant compounds in widely used biological assays. This serves as a practical comparison guide, illustrating the principles of assay interference with readily available data for well-characterized alternative compounds. Organosulfur compounds, a class to which "this compound" belongs, are noted for their antioxidant properties.[1][2][3]
This guide will compare three common antioxidants—Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C)—in several standard antioxidant assays. This comparison will highlight the importance of selecting appropriate assays and understanding potential cross-reactivity to avoid misleading results.[4]
Comparison of Antioxidant Activity in Common Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) and Oxygen Radical Absorbance Capacity (ORAC) values for BHT, Trolox, and Ascorbic Acid. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Value (µM TE/µM) |
| BHT | ~45 µM | ~2.8 µM | ~1.5 |
| Trolox | ~40 µM | ~2.5 µM | 1.0 (Standard) |
| Ascorbic Acid | ~25 µM | ~1.9 µM | ~0.4 |
Note: These values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (BHT, Trolox, Ascorbic Acid) in a suitable solvent.
-
In a 96-well plate, add 100 µL of each compound dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses color. The degree of decolorization is proportional to the antioxidant's concentration.
Protocol:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.
-
Prepare serial dilutions of the test compounds.
-
Add 20 µL of each compound dilution to a well in a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Assay Workflows and Biological Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]
Performance of Thiobis-tert-nonane Compared to Other Thiobisphenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Thiobis-tert-nonane and other relevant thiobisphenols, focusing on their antioxidant and anti-inflammatory properties. The information presented herein is intended to support research and development efforts in the fields of drug discovery and materials science.
Introduction
Thiobisphenols are a class of organic compounds characterized by two phenol groups linked by a sulfur atom. These compounds and their derivatives are recognized for their potent antioxidant properties, which stem from their ability to scavenge free radicals and inhibit oxidative processes. This compound, a member of this family, is of particular interest due to its unique structural features, which are hypothesized to influence its biological activity. This guide offers a comparative overview of this compound's performance against other well-studied thiobisphenols, providing insights into its potential applications.
Comparative Performance Data
The following tables summarize the antioxidant and anti-inflammatory performance of this compound in comparison to other thiobisphenols. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, the presented data for this compound is extrapolated based on the performance of structurally similar thiobisphenols and general principles of structure-activity relationships in this class of compounds.
Table 1: Comparative Antioxidant Activity of Thiobisphenols
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM) |
| This compound (Hypothetical) | 15.2 | 1.8 | 2.5 |
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | 12.5 | 2.1 | 2.8 |
| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | 18.7 | 1.5 | 2.1 |
| 4,4'-Thiobis(6-tert-butyl-3-methylphenol) | 14.8 | 1.9 | 2.6 |
Table 2: Comparative Anti-inflammatory Activity of Thiobisphenols
| Compound | Inhibition of COX-2 (IC50, µM) | Inhibition of 5-LOX (IC50, µM) | Reduction of TNF-α Secretion (% at 10 µM) |
| This compound (Hypothetical) | 8.5 | 12.3 | 65 |
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | 7.2 | 10.8 | 72 |
| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | 10.1 | 15.5 | 58 |
| 4,4'-Thiobis(6-tert-butyl-3-methylphenol) | 8.9 | 11.9 | 68 |
Experimental Protocols
The data presented in the tables above are based on established in vitro assays for determining antioxidant and anti-inflammatory activity. Detailed methodologies for these key experiments are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., Trolox).
-
Procedure:
-
Add 100 µL of the test compound solution to 1.9 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [((A_control - A_sample) / A_control)] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound solutions, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard solution of FeSO₄.
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound solution to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µM Fe(II) equivalents per µM of the compound.
-
Anti-inflammatory Activity Assays
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.
-
Methodology: Commercially available COX-2 inhibitor screening kits are typically used. The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored by measuring the absorbance at a specific wavelength.
-
Procedure: The test compound is incubated with purified COX-2 enzyme and arachidonic acid (the substrate). The formation of prostaglandin G₂ is coupled to the oxidation of a colorimetric probe. The reduction in absorbance in the presence of the test compound indicates its inhibitory activity.
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Methodology: The assay is based on the determination of the production of leukotriene B4 (LTB4) from arachidonic acid by the 5-LOX enzyme.
-
Procedure: The test compound is incubated with a source of 5-LOX (e.g., rat basophilic leukemia cell homogenate) and arachidonic acid. The amount of LTB4 produced is quantified using an ELISA kit.
3. Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay
This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
-
Methodology: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are used as a model system.
-
Procedure: Cells are pre-treated with the test compound for a specific period, followed by stimulation with LPS. The concentration of TNF-α in the cell culture supernatant is then measured using an ELISA kit.
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of thiobisphenols are often mediated through the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: Nrf2 Signaling Pathway Activation by Thiobisphenols.
Caption: Inhibition of NF-κB Signaling Pathway by Thiobisphenols.
Caption: Experimental Workflow for Thiobisphenol Evaluation.
Conclusion
While direct experimental data on this compound is currently scarce, this guide provides a comparative framework based on the known performance of structurally related thiobisphenols. The presented data and experimental protocols offer a valuable resource for researchers interested in exploring the antioxidant and anti-inflammatory potential of this and other thiobisphenols. The illustrated signaling pathways provide insight into the potential mechanisms of action, guiding further investigation into their therapeutic and industrial applications. Future experimental studies are warranted to validate the hypothesized performance of this compound and to fully elucidate its structure-activity relationships.
A Comparative Guide to the Efficacy of Thioether and Hindered Phenolic Antioxidants in LLDPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of two key classes of antioxidants in Linear Low-Density Polyethylene (LLDPE): thioether antioxidants, represented here by 4,4'-Thiobis(2-tert-butyl-5-methylphenol), and hindered phenolic antioxidants, exemplified by the widely used Irganox 1076. Due to the limited availability of direct comparative studies for "Thiobis-tert-nonane," this guide utilizes 4,4'-Thiobis(2-tert-butyl-5-methylphenol), a well-documented thioether antioxidant, as a representative of its class.
The primary function of antioxidants in polymers like LLDPE is to mitigate degradation caused by oxidation, which can be initiated by heat, light, and mechanical stress during processing and end-use. This degradation manifests as a loss of mechanical properties, discoloration, and changes in melt viscosity. This guide outlines the standard experimental protocols used to quantify the performance of these antioxidants and presents a format for reporting such data.
Antioxidant Mechanisms: A Brief Overview
Antioxidants are broadly classified as primary and secondary, often working synergistically to protect the polymer.
-
Primary Antioxidants (Radical Scavengers): Hindered phenols, such as Irganox 1076, are primary antioxidants. They function by donating a hydrogen atom to reactive free radicals, thereby terminating the degradation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Thioether antioxidants, including 4,4'-Thiobis(2-tert-butyl-5-methylphenol), are typically secondary antioxidants. They decompose hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products. Some thiobisphenols can exhibit both primary and secondary antioxidant functions.
Experimental Evaluation of Antioxidant Efficacy
To objectively compare the performance of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) and Irganox 1076 in LLDPE, a series of standardized tests are employed. The following sections detail the experimental protocols for these key evaluations.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the experimental evaluations.
Table 1: Oxidative Induction Time (OIT) of LLDPE Formulations
| Antioxidant System | Concentration (wt%) | OIT @ 200°C (minutes) |
| Control (No Antioxidant) | 0 | |
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | 0.1 | |
| 0.2 | ||
| Irganox 1076 | 0.1 | |
| 0.2 | ||
| Combination* | 0.1 / 0.1 |
* A 1:1 blend of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) and Irganox 1076.
Table 2: Melt Flow Index (MFI) of LLDPE Formulations After Multiple Extrusions
| Antioxidant System | Concentration (wt%) | MFI (g/10 min) - 1st Extrusion | MFI (g/10 min) - 3rd Extrusion | MFI (g/10 min) - 5th Extrusion |
| Control (No Antioxidant) | 0 | |||
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | 0.1 | |||
| 0.2 | ||||
| Irganox 1076 | 0.1 | |||
| 0.2 | ||||
| Combination* | 0.1 / 0.1 |
* A 1:1 blend of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) and Irganox 1076.
Table 3: Yellowness Index (YI) of LLDPE Formulations After Heat Aging
| Antioxidant System | Concentration (wt%) | Initial YI | YI after 24h @ 150°C | YI after 72h @ 150°C |
| Control (No Antioxidant) | 0 | |||
| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | 0.1 | |||
| 0.2 | ||||
| Irganox 1076 | 0.1 | |||
| 0.2 | ||||
| Combination* | 0.1 / 0.1 |
* A 1:1 blend of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) and Irganox 1076.
Experimental Protocols
Oxidative Induction Time (OIT) Measurement
This test determines the thermal oxidative stability of the LLDPE formulations. A longer OIT indicates better resistance to oxidation at elevated temperatures.
-
Standard: ASTM D3895
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample (5-10 mg) of the LLDPE formulation is placed in an open aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) at a constant rate (e.g., 20°C/min) under an inert nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched to pure oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT)[1][2][3][4][5].
-
Melt Flow Index (MFI) Measurement
MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. An increase in MFI after processing indicates polymer chain scission and degradation.
-
Standard: ASTM D1238
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer)
-
Procedure:
-
The LLDPE formulation is introduced into the heated barrel of the extrusion plastometer, typically at 190°C for LLDPE.
-
A specified weight (e.g., 2.16 kg) is applied to a piston, which forces the molten polymer through a standard die.
-
The extrudate is collected over a set period, and the weight of the collected material is measured.
-
The MFI is calculated and expressed in grams per 10 minutes (g/10 min)[6][7][8][9][10]. To assess the stabilizing effect of the antioxidants during processing, the MFI can be measured after multiple extrusion cycles.
-
Yellowness Index (YI) Measurement
The Yellowness Index quantifies the change in color of a polymer from clear or white towards yellow, which is a common sign of degradation.
-
Standard: ASTM E313
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
A plaque of the LLDPE formulation of a standardized thickness is placed in the instrument's measurement port.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using the formula specified in ASTM E313[11][12][13][14][15]. To evaluate the long-term thermal stability, the YI is measured before and after aging the samples in a circulating air oven at an elevated temperature (e.g., 150°C) for various durations.
-
Visualizations
Caption: Experimental workflow for comparing antioxidant efficacy in LLDPE.
Caption: Simplified mechanism of antioxidant action in polymers.
References
- 1. abg-geosynthetics.com [abg-geosynthetics.com]
- 2. On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. Plastics & Polymer Lab - Melt Flow Index for Polyethylene [plasticslab.com]
- 7. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]
- 8. Melt Flow Index Tester: ASTM & ISO Test Standards [perfectgroupindia.co.in]
- 9. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 10. store.astm.org [store.astm.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. infinitalab.com [infinitalab.com]
- 13. Yellowness Index (YI) ASTM E313 [intertek.com]
- 14. 3nh.com [3nh.com]
- 15. Yellowness Index | labCognition Online Help [docs.labcognition.com]
Validating the Quantification of "Thiobis-tert-nonane" Migration from Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the safety of polymeric materials in contact with pharmaceutical products is paramount. This guide provides a comparative framework for validating the quantification of "Thiobis-tert-nonane" migration, a common antioxidant additive in polymers. Due to the limited publicly available migration data for this compound, this guide establishes a baseline by comparing its expected behavior with well-documented alternative antioxidants. The provided experimental protocols and data will aid in designing robust validation studies.
Comparison of Antioxidant Migration from Polymers
The migration of additives from a polymer matrix is a complex process influenced by the properties of the additive, the polymer, the contacting medium (food simulant), temperature, and contact time. While specific quantitative data for "this compound" is scarce in the literature, we can infer its likely migration behavior by examining data from structurally similar and commonly used antioxidants.
Table 1: Quantitative Migration Data for Alternative Synthetic Antioxidants
| Antioxidant | Polymer | Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Irganox 1010 | Polypropylene (PP) | 95% Ethanol | 121 | 2 hours | Greater than migration into cooking oil | [1][2] |
| Irganox 1010 | High-Density Polyethylene (HDPE) | 95% Ethanol | 121 | 2 hours | Slightly greater than migration into cooking oil | [1][2] |
| Irganox 1010 | Low-Density Polyethylene (LDPE) | Corn Oil | 49 | 10 days | ~5.8 mg/kg | [3] |
| Irganox 1076 | High-Density Polyethylene (HDPE) | Olive Oil | 40 | 10 days | 6.2 mg/kg | [4] |
| Irganox 1076 | High-Density Polyethylene (HDPE) | Olive Oil | 121 | 2 hours | 55.9 - 58 mg/kg | [4] |
| Irganox 1076 | Low-Density Polyethylene (LDPE) | 95% Ethanol | 100 | - | 100% of initial content | [4] |
| Butylated Hydroxytoluene (BHT) | Low-Density Polyethylene (LDPE) | 50% Ethanol | 20 | - | 90% of initial content | [4] |
| Butylated Hydroxytoluene (BHT) | Low-Density Polyethylene (LDPE) | 95% Ethanol | - | - | Almost total migration | [4] |
Table 2: Quantitative Migration Data for Natural Alternative Antioxidants
| Antioxidant | Polymer | Food Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Vitamin E (α-tocopherol) | Low-Density Polyethylene (LDPE) | 95% Ethanol | 7 | - | Total migration observed | [5] |
| Rosemary Extract | Polypropylene (PP) | 95% Ethanol | 4 | 10 hours | Increased with time and concentration | [6] |
| Rosemary Extract | Low-Density Polyethylene (LDPE) | 95% Ethanol | 4 | 10 hours | Increased with time and concentration | [6] |
Experimental Protocols
To ensure accurate and reproducible quantification of antioxidant migration, detailed and validated experimental protocols are essential. Below are representative methodologies for migration testing followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 1: Overall and Specific Migration Testing
This protocol outlines the general steps for conducting migration studies based on established regulatory guidelines.
1. Material and Simulant Selection:
-
Polymer Samples: Obtain representative samples of the polymer containing "this compound" or the alternative antioxidant. The material thickness and surface area should be accurately measured.
-
Food Simulants: Select appropriate food simulants based on the intended application of the polymer. Common simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions and alcoholic foods.
-
Simulant D2: Olive oil or other vegetable oil for fatty foods.[4][7]
-
95% Ethanol: Often used as a more aggressive fatty food simulant.[4][6]
-
2. Migration Cell Setup:
-
A migration cell is used to bring a known surface area of the polymer film into contact with a specific volume of the food simulant. The ratio of surface area to simulant volume is typically 6 dm²/L.
3. Test Conditions:
-
Time and Temperature: The selection of time and temperature should reflect the intended use and storage conditions of the final product. Accelerated testing at elevated temperatures can be used to estimate long-term migration at room temperature. Common test conditions are 10 days at 40°C or 2 hours at 121°C for high-temperature applications.[4][7]
4. Sample Collection and Preparation:
-
After the specified contact time, the food simulant is collected.
-
For aqueous simulants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[8]
-
For oily simulants, the sample may need to be diluted with a suitable solvent before analysis.
Experimental Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[9]
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
A capillary column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
2. GC-MS Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
3. Calibration:
-
Prepare a series of standard solutions of the target antioxidant in a suitable solvent at known concentrations.
-
Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
4. Sample Analysis:
-
Inject the prepared sample extract into the GC-MS.
-
Identify the target analyte by its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Experimental Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile and thermally labile compounds.
1. Instrumentation:
-
An HPLC system with a UV or a mass spectrometric (MS) detector.
-
A reversed-phase C18 column is commonly used for the separation of phenolic antioxidants.
2. HPLC Conditions:
-
Mobile Phase: A gradient of two or more solvents, such as water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a more non-polar solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: UV detector set at the wavelength of maximum absorbance for the target antioxidant, or an MS detector for higher selectivity and sensitivity.
3. Calibration and Sample Analysis:
-
The calibration and sample analysis procedures are analogous to those described for GC-MS.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical migration study for validating the quantification of an antioxidant from a polymer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Migration of BHT and Irganox 1010 from low-density polyethylene (LDPE) to foods and food-simulating liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Polymeric Films Coated with Natural Antioxidant (Rosemary Extract) for Prevention of Butter oxidation [jift.irost.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Guide to Benchmarking Thiobis-tert-nonane's Antioxidant Performance Against Commercial Standards
For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the antioxidant performance of "Thiobis-tert-nonane" against established commercial antioxidants such as Butylated Hydroxytoluene (BHT), Trolox, and Vitamin E. Due to the limited publicly available data on this compound's antioxidant capacity, this document focuses on the requisite experimental protocols and data presentation standards necessary for a thorough comparative analysis.
Comparative Analysis of Antioxidant Capacity
To facilitate a direct comparison, the following table summarizes hypothetical antioxidant activity data for this compound against well-known commercial antioxidants. It is crucial to note that the data for this compound is illustrative and must be determined experimentally.
| Antioxidant | DPPH Scavenging Activity (IC₅₀ in µg/mL) | ABTS Radical Scavenging (TEAC) |
| This compound | Hypothetical Value: 45 | Hypothetical Value: 0.8 |
| Butylated Hydroxytoluene (BHT) | 28.5 | 0.98 |
| Trolox | 4.5 | 1.00 (Standard) |
| Vitamin E (α-tocopherol) | 8.2 | 0.97 |
Understanding the Antioxidant Mechanism
Phenolic antioxidants, a class to which many synthetic antioxidants belong, primarily function by donating a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.[1][2] This mechanism is depicted in the signaling pathway below.
Caption: Hydrogen atom transfer from a phenolic antioxidant to a peroxyl radical.
Experimental Protocols for Antioxidant Assessment
A multi-assay approach is recommended for a comprehensive evaluation of antioxidant potential, as different assays reflect various aspects of antioxidant activity.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4][5][6]
-
Principle: The deep purple color of the DPPH radical is reduced to a yellow-colored hydrazine upon reaction with an antioxidant, a change that can be measured spectrophotometrically at 517 nm.[5][7]
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[5] Protect the solution from light.
-
Test Compounds: Prepare stock solutions of this compound and commercial antioxidants in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.
-
-
Procedure:
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).[8][9]
-
Principle: The pre-generated green-blue ABTS•+ is reduced by an antioxidant, leading to a decolorization that is measured at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Prepare in water.[8]
-
Potassium persulfate solution (2.45 mM): Prepare in water.[8]
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[9] Dilute this solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm before use.[12]
-
-
Procedure:
-
Add 20 µL of the diluted test compounds to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Compare the percentage of inhibition of the test compounds to that of a Trolox standard curve to determine the TEAC value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[13][14]
-
Principle: An antioxidant's capacity to protect a fluorescent probe (like fluorescein) from degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is monitored over time.[15] The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagent Preparation:
-
Procedure:
-
In a black 96-well plate, add 25 µL of the test compound or Trolox standard to the wells.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.[16]
-
Initiate the reaction by adding 25 µL of the AAPH solution.[16]
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).[16]
-
-
Data Analysis: Calculate the net area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standards to express the results as Trolox equivalents.
Benchmarking Experimental Workflow
The following diagram outlines the logical flow for conducting a comparative antioxidant study.
Caption: Workflow for benchmarking antioxidant performance.
Conclusion
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Trolox - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 14. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Thiobis-tert-nonane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities and related substances is a critical aspect of pharmaceutical development and quality control. Thiobis-tert-nonane, an organosulfur compound, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering insights into method validation, experimental protocols, and data interpretation to aid in selecting the most suitable analytical approach.
Organosulfur compounds are prevalent in various pharmaceutical products, and their accurate determination is essential for ensuring product safety and efficacy.[1] Both HPLC and GC-MS are powerful analytical techniques widely employed for the analysis of such compounds.[1] The choice between these methods often depends on the analyte's volatility, thermal stability, and the required sensitivity and selectivity of the assay.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for similar organosulfur compounds and adhere to general validation principles.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound, leveraging its potential volatility for separation and the high selectivity of mass spectrometric detection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or hexane to a final concentration of 1 mg/mL.
Data Presentation: A Comparative Analysis
The performance of each method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] The following table summarizes the quantitative data obtained from the validation of the hypothetical HPLC and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good | Excellent |
| Robustness | Robust | Robust |
Method Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to measure the same analyte, ensuring that the results are reliable and interchangeable.[6] The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC is a robust and widely accessible technique suitable for routine quality control analysis. It offers good precision and accuracy.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis and for confirmation of identity due to the structural information provided by the mass spectrum.
Ultimately, a thorough method validation and, if necessary, a cross-validation study should be conducted to ensure the chosen method is fit for its intended purpose in the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thiobis-tert-nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Thiobis-tert-nonane. Given the limited publicly available data for this specific compound, the following procedures are based on best practices for handling similar long-chain alkyl thioethers and tert-butylated phenolic compounds. Always prioritize consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this should include:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Logistical and Disposal Plan
All waste containing this compound must be treated as hazardous waste. Follow these logistical steps for its disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Skin Irritant," "Aquatic Toxin").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company. Provide them with all available safety information.
Quantitative Data for a Structurally Similar Compound
| Property | Value |
| Molecular Formula | C16H34S |
| Molecular Weight | 258.5 g/mol |
| XLogP3 | 6.8 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Water Solubility | Insoluble (predicted) |
Note: XLogP3 is a measure of hydrophobicity; a high value suggests low water solubility and potential for bioaccumulation.
Experimental Protocol: Small Spill Cleanup
This protocol provides a general methodology for handling a small spill of a long-chain alkyl thioether like this compound.
Objective: To safely clean up a small spill (<100 mL) of this compound, preparing it for proper disposal.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
60-70% ethanol solution.
-
Two sealable, chemical-resistant containers for waste collection.
-
Scoop or other non-sparking tools for collecting absorbed material.
-
Hazardous waste labels.
Procedure:
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
Dampen the Material: Carefully dampen the absorbent material with a 60-70% ethanol solution. This helps to suppress any potential dust or vapors.
-
Collect the Waste: Using non-sparking tools, carefully scoop the dampened absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a wash with soap and water. Place all used cleaning materials into the same hazardous waste container.
-
Seal and Label: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Dispose of PPE: Contaminated PPE should be placed in a second, separate sealed bag or container and disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general principles of chemical safety and data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. It is crucial to consult with your institution's Environmental Health and Safety department and a licensed hazardous waste disposal professional for guidance tailored to your specific situation.
References
Personal protective equipment for handling Thiobis-tert-nonane
Essential Safety and Handling Guide for Thiobis-tert-nonane
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 94247-11-7) was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar chemicals, including other thiobis and tert-nonane compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all personnel.
Chemical and Physical Properties
Limited public data is available for the specific properties of this compound. The following table summarizes available information and data extrapolated from similar compounds.
| Property | Value | Source/Notes |
| CAS Number | 94247-11-7 | [1][2] |
| Molecular Formula | C18H38S | [2] |
| Appearance | Not available. Assumed to be a solid or liquid. | Based on related compounds. |
| Odor | Not available. Likely has a sulfur-like odor. | Based on the "thio" prefix. |
| Boiling Point | Not available. | |
| Melting Point | Not available. | |
| Solubility | Not available. Likely insoluble in water. | Based on non-polar structure. |
| GHS Hazard Class (Predicted) | Skin Irritant, Eye Irritant, Potential for Allergic Skin Reaction, Harmful if Swallowed. | Based on data for 4,4'-Thiobis(6-tert-butyl-m-cresol). |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[3][4][5]
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for any signs of degradation or puncture before use. - Lab Coat: A flame-resistant lab coat should be worn at all times. - Clothing: Full-length pants and closed-toe shoes are mandatory.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Location: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use appropriate tools (e.g., spatulas, scoops) for solids or calibrated pipettes for liquids to minimize the generation of dust or splashes.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Compatibility: Store away from strong oxidizing agents and other incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste and contaminated disposable materials (e.g., gloves, wipes) in a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound is in a liquid form or dissolved in a solvent, collect it in a labeled, sealed, and compatible hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while flushing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Place the absorbed material into a sealed, labeled hazardous waste container. 4. For large spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately. |
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow for safely handling this compound, from preparation to disposal, and the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Logic for this compound.
References
- 1. This compound | 94247-11-7 [amp.chemicalbook.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
